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  • Product: trans-3-(Aminomethyl)cyclohexanol
  • CAS: 874821-46-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of trans-3-(Aminomethyl)cyclohexanol

Foreword trans-3-(Aminomethyl)cyclohexanol is a bifunctional alicyclic primary amino alcohol. Its structure, featuring a cyclohexane scaffold with both a hydroxyl and an aminomethyl group in a defined trans stereochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

trans-3-(Aminomethyl)cyclohexanol is a bifunctional alicyclic primary amino alcohol. Its structure, featuring a cyclohexane scaffold with both a hydroxyl and an aminomethyl group in a defined trans stereochemical relationship, designates it as a valuable, non-commercial building block for medicinal chemistry and materials science. The presence of two reactive sites—a primary amine and a secondary alcohol—on a rigid carbocyclic core allows for the directed synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon data from structurally related analogs and computational predictions due to the limited availability of direct experimental data for this specific, niche compound. This document is intended for researchers, scientists, and professionals in drug development who may consider this or similar scaffolds for their synthetic programs.

Molecular Identification and Structure

The fundamental identity of trans-3-(Aminomethyl)cyclohexanol lies in its unique arrangement of functional groups on the cyclohexane ring. The trans configuration indicates that the aminomethyl and hydroxyl groups are on opposite sides of the ring's plane, which has significant implications for its three-dimensional shape and reactivity.

  • Chemical Name: trans-3-(Aminomethyl)cyclohexanol

  • Molecular Formula (Free Base): C₇H₁₅NO

  • Molecular Weight (Free Base): 129.20 g/mol

  • CAS Number: A specific CAS number for trans-3-(Aminomethyl)cyclohexanol is not readily found in major chemical databases. For reference, the related isomer, trans-4-(aminomethyl)cyclohexanol hydrochloride, is registered under CAS Number 1021919-08-3.[1]

The compound is often handled in its hydrochloride salt form to improve stability and aqueous solubility.[1]

  • Molecular Formula (HCl Salt): C₇H₁₆ClNO

  • Molecular Weight (HCl Salt): 165.66 g/mol [2]

Chemical Structure:

Caption: 2D structures of the hydrochloride salt and free base.

Physicochemical Properties

Direct experimental data for trans-3-(Aminomethyl)cyclohexanol is scarce. The following table summarizes key physicochemical properties, which are largely based on computational predictions and data from close structural analogs like trans-4-aminocyclohexanol.[3]

PropertyValue (Free Base)Value (Hydrochloride Salt)Comments
Appearance Predicted: Colorless to light yellow liquid or low-melting solidPredicted: White to off-white crystalline solidBased on similar amino alcohols.[3]
Melting Point Predicted: < 25 °CPredicted: > 200 °CThe melting point of the related trans-4-aminocyclohexanol HCl is 225-227 °C.[4]
Boiling Point Predicted: ~220-240 °C at 760 mmHgDecomposes upon heatingBoiling point is predicted based on structurally similar compounds.
Molecular Weight 129.20 g/mol [5]165.66 g/mol [2]
pKa (Amino Group) Predicted: ~10.5Not ApplicableTypical for a primary alkylamine.
pKa (Hydroxyl Group) Predicted: ~16-17Not ApplicableTypical for a secondary alcohol.
LogP Predicted: ~0.3 - 0.8Predicted: < 0The hydrochloride salt is significantly more hydrophilic.

Solubility and Stability

The solubility and stability are critical parameters for the application of this compound in synthetic and biological settings.

  • Solubility (Free Base):

    • Water: Moderately soluble due to the presence of polar hydroxyl and amino groups capable of hydrogen bonding.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be highly soluble.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

  • Solubility (Hydrochloride Salt):

    • The hydrochloride salt form significantly enhances aqueous solubility, making it the preferred form for use in biological assays or aqueous reactions.[1] It is expected to be highly soluble in water and methanol, with limited solubility in less polar solvents.

  • Stability:

    • The compound is expected to be stable under standard laboratory conditions (room temperature, ambient atmosphere).

    • As a primary amine, the free base can react with atmospheric carbon dioxide over time to form the corresponding carbamate. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation.

    • The hydrochloride salt is generally more stable and less susceptible to degradation from atmospheric CO₂.

Predicted Spectroscopic Data

While experimental spectra for trans-3-(Aminomethyl)cyclohexanol are not publicly available, its spectral characteristics can be reliably predicted based on its functional groups and the known spectra of related compounds.[6][7][8][9]

¹H NMR Spectroscopy
  • δ 3.5 - 4.0 ppm (m, 1H): The proton attached to the carbon bearing the hydroxyl group (CH-OH).

  • δ 2.5 - 2.8 ppm (m, 2H): The methylene protons of the aminomethyl group (-CH₂-NH₂).

  • δ 1.0 - 2.2 ppm (m, ~12H): A complex series of overlapping multiplets corresponding to the nine protons on the cyclohexane ring and the two protons of the primary amine (-NH₂). The -OH proton signal is also expected in this region and is often broad. The exact chemical shifts and coupling constants would depend on the solvent and the preferred chair conformation of the ring.

¹³C NMR Spectroscopy
  • δ 68 - 72 ppm: The carbon atom attached to the hydroxyl group (C-OH).

  • δ 45 - 50 ppm: The methylene carbon of the aminomethyl group (-CH₂-NH₂).

  • δ 30 - 45 ppm: The remaining five carbon atoms of the cyclohexane ring. The carbon atom at the 3-position will be slightly downfield due to the aminomethyl substituent.

Infrared (IR) Spectroscopy
  • 3200-3600 cm⁻¹ (broad): A strong, broad band characteristic of O-H and N-H stretching, indicative of hydrogen bonding.[10]

  • 2840-2980 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups in the cyclohexane ring.[11]

  • 1590-1650 cm⁻¹ (medium): N-H scissoring (bending) vibration of the primary amine.

  • 1050-1150 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.[10]

Mass Spectrometry (EI)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 129.12) may be observed, though it could be weak.

  • Major Fragments: Expect fragmentation patterns typical of amino alcohols, including loss of water (M-18), loss of the aminomethyl group, and cleavage of the cyclohexane ring.

Proposed Synthetic Workflow

A plausible and efficient route to synthesize trans-3-(Aminomethyl)cyclohexanol involves the stereoselective reduction of a suitable precursor. One such approach starts from trans-3-hydroxycyclohexanecarboxylic acid, which can be converted to the corresponding nitrile and subsequently reduced.

Experimental Protocol (Conceptual)

Step 1: Amide Formation from trans-3-Hydroxycyclohexanecarboxylic Acid

  • Dissolve trans-3-hydroxycyclohexanecarboxylic acid in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent (e.g., HOBt/EDC) and an amine source (e.g., ammonia or a protected amine).

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work up the reaction by washing with aqueous solutions to remove byproducts, then dry and concentrate to yield the amide.

Causality: This step converts the carboxylic acid into an amide, which is a stable intermediate that can be readily reduced to the primary amine in a subsequent step.

Step 2: Reduction of the Amide to the Amine

  • Dissolve the amide from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Carefully quench the reaction with water and aqueous sodium hydroxide, filter the aluminum salts, and extract the product into an organic solvent.

  • Purify the crude product by column chromatography or distillation to obtain trans-3-(Aminomethyl)cyclohexanol.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the amide functional group to a primary amine without affecting the alcohol. The stereochemistry of the starting material is retained in this process.

Synthetic Workflow Diagram

G start trans-3-Hydroxycyclohexane carboxylic Acid amide trans-3-Hydroxycyclohexane carboxamide start->amide 1. SOCl₂ 2. NH₃(aq) product trans-3-(Aminomethyl)cyclohexanol amide->product LiAlH₄, THF

Sources

Exploratory

chemical structure and stereochemistry of trans-3-(Aminomethyl)cyclohexanol

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of trans-3-(Aminomethyl)cyclohexanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of trans-3-(Aminomethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks, or scaffolds, that provide a rigid and defined spatial orientation for functional groups are invaluable assets for medicinal chemists. 3-(Aminomethyl)cyclohexanol is one such scaffold, combining the conformational rigidity of a cyclohexane ring with two key functional groups—a primary amine and a hydroxyl group. These groups serve as versatile handles for chemical modification and as critical pharmacophoric elements for interacting with biological targets.

This guide focuses specifically on the trans isomer of 3-(Aminomethyl)cyclohexanol. We will dissect its structural and stereochemical intricacies, from its fundamental connectivity to its subtle conformational preferences and chiral nature. Understanding these features is not merely an academic exercise; it is the foundation for its rational application in the design and synthesis of novel therapeutics. As a key structural component in various biologically active agents, a thorough grasp of its stereochemistry is essential for controlling pharmacological activity, optimizing drug-receptor interactions, and minimizing off-target effects.

Section 1: Core Chemical Structure and Nomenclature

At its heart, trans-3-(Aminomethyl)cyclohexanol is a disubstituted cyclohexane. The structure consists of a six-membered carbon ring where a hydroxyl (-OH) group is attached to one carbon (C1) and an aminomethyl (-CH₂NH₂) group is attached to another carbon in a 1,3-relationship (C3).

IUPAC Nomenclature: The formal name for the trans isomer, without specifying absolute stereochemistry, is rel-(1R,3R)-3-(Aminomethyl)cyclohexan-1-ol . The "rel" (relative) prefix indicates that the described stereochemistry ((1R,3R)) is relative to its enantiomer ((1S,3S)). In commerce and research, it is commonly referred to as trans-3-(Aminomethyl)cyclohexanol .

Caption: 2D structure of 3-(Aminomethyl)cyclohexanol.

Section 2: The Stereochemical Landscape: A Multi-layered Analysis

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. For trans-3-(Aminomethyl)cyclohexanol, this structure is defined by three hierarchical layers of stereochemistry: cis-trans isomerism, conformational analysis, and chirality.

Cis-Trans Isomerism: The Ring Substituent Orientation

Disubstituted cycloalkanes exist as geometric isomers, termed cis or trans, depending on the relative orientation of the substituents with respect to the plane of the ring.[1]

  • cis-isomer : The hydroxyl and aminomethyl groups are on the same face of the cyclohexane ring.

  • trans-isomer : The hydroxyl and aminomethyl groups are on opposite faces of the ring.

This seemingly simple difference has profound consequences for the molecule's overall shape and stability, which are dictated by its preferred conformation.

Caption: Geometric isomers of 3-(Aminomethyl)cyclohexanol.

Conformational Analysis: The Dominance of the Diequatorial Chair

The cyclohexane ring is not flat; it predominantly adopts a puckered "chair" conformation to minimize bond angle strain. In this conformation, substituents can occupy two distinct positions:

  • Axial (a): Perpendicular to the general plane of the ring.

  • Equatorial (e): Pointing outwards from the perimeter of the ring.

A key principle of conformational analysis is that substituents larger than hydrogen are more stable in the equatorial position to avoid steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction.

For trans-1,3-disubstituted cyclohexanes, two chair conformations are possible through a "ring-flip."

  • Diequatorial (e,e) conformation: Both the -OH and -CH₂NH₂ groups occupy equatorial positions. This is the most stable arrangement.

  • Diaxial (a,a) conformation: Both groups occupy axial positions. This conformation is highly disfavored due to significant steric strain from 1,3-diaxial interactions.

The energetic penalty for placing these groups in axial positions is so high that the molecule exists almost exclusively in the diequatorial conformation at room temperature. This conformational rigidity is a highly desirable trait in a drug scaffold, as it presents a well-defined and predictable geometry to a biological receptor.

G diaxial diaxial eq diequatorial diequatorial exp exp

Caption: Chair conformation equilibrium of trans-3-(Aminomethyl)cyclohexanol.

Chirality: The Existence of Enantiomers

The stable diequatorial conformation of trans-3-(Aminomethyl)cyclohexanol lacks an internal plane of symmetry and is therefore chiral . It exists as a pair of non-superimposable mirror images called enantiomers.

  • (1R,3R)-3-(Aminomethyl)cyclohexan-1-ol

  • (1S,3S)-3-(Aminomethyl)cyclohexan-1-ol

These two enantiomers have identical physical properties (melting point, boiling point, solubility in achiral solvents) but interact differently with other chiral entities, such as biological receptors or polarized light. In drug development, it is common for one enantiomer to possess the desired therapeutic activity while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, the ability to synthesize or separate a single enantiomer is critical.

Caption: Enantiomers of trans-3-(Aminomethyl)cyclohexanol.

Section 3: Synthesis and Enantiomeric Resolution

Producing a single, pure enantiomer of trans-3-(Aminomethyl)cyclohexanol typically requires a two-stage approach: first, a synthesis that yields the racemic trans isomer, followed by a chiral resolution step to separate the two enantiomers.

Synthetic Strategy: An Overview

While specific, optimized syntheses for this exact molecule may be proprietary, a general and robust approach can be derived from established chemical principles. A common strategy for preparing 1,3-aminocyclohexanol derivatives involves the stereoselective reduction of a β-enaminoketone precursor.[2][3] The synthesis generally produces a mixture of cis and trans diastereomers, which can then be separated using standard chromatographic techniques like column chromatography. The predominance of the cis or trans isomer can often be influenced by the choice of reducing agent and reaction conditions, reflecting a key principle of synthetic design where reagent selection dictates stereochemical outcome.[2][4]

start Cyclohexanedione Precursor enaminone β-Enaminoketone Formation start->enaminone Amine Condensation reduction Stereoselective Reduction enaminone->reduction e.g., Na in THF/iPrOH mixture Cis/Trans Diastereomeric Mixture reduction->mixture separation Chromatographic Separation mixture->separation trans_racemate Racemic trans-Isomer separation->trans_racemate cis_isomer cis-Isomer (Byproduct) separation->cis_isomer

Caption: Generalized workflow for the synthesis of the racemic trans-isomer.

Chiral Resolution: Isolating the Enantiomers

Once the racemic trans isomer is obtained, the enantiomers must be separated. This process is known as chiral resolution.[5]

Method 1: Diastereomeric Salt Formation This classical and industrially scalable method is a cornerstone of chiral chemistry.[5] The underlying principle is the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.

  • Protocol:

    • Salt Formation: The racemic amine mixture is treated with a single enantiomer of a chiral acid (the "resolving agent"), such as (R)-(-)-mandelic acid or (+)-tartaric acid, in a suitable solvent.[6] This forms two diastereomeric salts: [(1R,3R)-amine • (R)-acid] and [(1S,3S)-amine • (R)-acid].

    • Fractional Crystallization: Due to their different crystal lattice energies and solubilities, one diastereomeric salt will typically crystallize out of the solution first.

    • Separation: The crystals are separated from the mother liquor by filtration.

    • Liberation: The separated salt is treated with a base to neutralize the chiral acid, liberating the free amine of a single enantiomer. The other enantiomer can often be recovered from the mother liquor.

racemate Racemic trans-Amine (R-Amine + S-Amine) mixing Salt Formation in Solvent racemate->mixing reagent Chiral Resolving Agent (e.g., R-Acid) reagent->mixing salts Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) mixing->salts crystallization Fractional Crystallization salts->crystallization crystals Insoluble Salt Crystal (e.g., R-Amine:R-Acid) crystallization->crystals mother_liquor Soluble Salt in Mother Liquor (e.g., S-Amine:R-Acid) crystallization->mother_liquor basification1 Basification crystals->basification1 basification2 Basification mother_liquor->basification2 enantiomer1 Pure R-Enantiomer basification1->enantiomer1 enantiomer2 Pure S-Enantiomer basification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Method 2: Enzymatic Kinetic Resolution This method leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers.[7]

  • Principle: In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively catalyze the acylation of one enantiomer much faster than the other. This results in a mixture of an acylated enantiomer and the unreacted, non-acylated enantiomer, which can then be easily separated due to their different chemical properties.

Section 4: Spectroscopic and Analytical Characterization

Confirming the identity and stereochemistry of trans-3-(Aminomethyl)cyclohexanol requires specific analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for elucidating the trans configuration.

NMR Spectroscopy: A Window into Conformation

¹H NMR spectroscopy is the most definitive method for confirming the trans stereochemistry and its diequatorial conformation. The key lies in analyzing the coupling constants (J-values) of the protons on the carbons bearing the substituents (H1 and H3).

  • The Diagnostic Signal: In the stable diequatorial conformer of the trans isomer, the H1 and H3 protons are in axial positions. An axial proton has a large (J ≈ 8-12 Hz) coupling to adjacent axial protons and a small (J ≈ 2-5 Hz) coupling to adjacent equatorial protons.

  • Expected Pattern: This arrangement typically results in a "triplet of triplets" or a similarly complex multiplet with at least one large coupling constant for both H1 and H3. This pattern is a hallmark of an axial proton on a cyclohexane ring and provides strong evidence for the diequatorial arrangement of the substituents.[2][3]

In contrast, the cis isomer would have one axial and one equatorial substituent, leading to a different set of coupling constants for H1 and H3, often lacking the large axial-axial coupling for one of the protons.

Proton Expected Position (trans) Expected Multiplicity Characteristic J-values (Hz)
H1 (on CH-OH)AxialTriplet of triplets (tt)J_ax-ax ≈ 11, J_ax-eq ≈ 4
H3 (on CH-CH₂NH₂)AxialTriplet of triplets (tt)J_ax-ax ≈ 11, J_ax-eq ≈ 4
Table based on data for the analogous trans-3-aminocyclohexanol.[4]
Chiral Chromatography

While NMR confirms the relative trans stereochemistry, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required to determine the enantiomeric purity (enantiomeric excess, or e.e.) of the sample after resolution. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

Section 5: Applications in Drug Development

The trans-3-(Aminomethyl)cyclohexanol scaffold is a privileged structure in medicinal chemistry. Its rigid, diequatorial conformation presents the amino and hydroxyl functionalities in a well-defined spatial relationship, making it an excellent platform for designing ligands that can bind to specific receptor pockets or enzyme active sites.

Derivatives of this and closely related aminocyclohexanol scaffolds are found in a range of therapeutic agents. For instance, the core structure is related to that of Ambroxol, an active metabolite of Bromhexine used as a mucolytic agent.[8][9] Its utility extends to the synthesis of ligands for various receptors and as a key component in creating complex molecular architectures where precise geometric control is required.[3][10] The incorporation of this scaffold can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of a drug candidate.

Conclusion

trans-3-(Aminomethyl)cyclohexanol is more than a simple chemical reagent; it is a sophisticated molecular tool. Its stereochemical identity is a composite of its trans geometric configuration, its conformationally locked diequatorial chair form, and its inherent chirality. A comprehensive understanding of these features is indispensable for scientists and researchers aiming to leverage this scaffold in drug design and development. The ability to synthesize, resolve, and analytically confirm its structure allows for the rational creation of new chemical entities with precisely controlled three-dimensional architectures, paving the way for the development of more selective, potent, and safer medicines.

References

  • I. Linzaga-Elizalde, B. E. Domínguez-Mendoza, M. A. Fernández-Herrera, I. I. Padilla-Martínez, "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones," Molecules, Available at: [Link]

  • I. Linzaga-Elizalde, B. E. Domínguez-Mendoza, M. A. Fernández-Herrera, I. I. Padilla-Martínez, "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones," MDPI, Available at: [Link]

  • I. Linzaga-Elizalde, et al., "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones," Molecules 2012, 17(1), 151-161, Available at: [Link]

  • A. M. König, et al., "Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol," Novartis OAK Open Access Archive, Available at: [Link]

  • Wikipedia, "Chiral resolution," Wikipedia, Available at: [Link]

  • A. M. König, et al., "Resolution of trans-3-aminocyclohexanol," ResearchGate, Available at: [Link]

  • Chemistry LibreTexts, "Cis-Trans Isomerism in Cycloalkanes," Chemistry LibreTexts, Available at: [Link]

  • D. Kumar, et al., "Synthesis and antibacterial activity of benzyl-[3-(benzyl aminomethyl) cyclohexyl methyl]-amine derivatives," CABI Digital Library, Available at: [Link]

  • T. Seki, et al., "A Clinico-Pharmacological Study on trans-4- (2-Amino-3, 5 dibrornobenzylamino) cyclohexanol hydrochloride," Semantic Scholar, Available at: [https://www.semanticscholar.org/paper/A-Clinico-Pharmacological-Study-on-trans-4-(-2-5-Seki-Matsumura/7e5f5f6759711681a2e7c4852f82c4228c2c842e]([Link]

  • Google Patents, "Use of trans-4-[(2-amino-3,5-dibromobenzyl)

Sources

Foundational

An In-depth Technical Guide to trans-3-Aminocyclohexanol: A Versatile Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of trans-3-aminocyclohexanol, a pivotal chiral building block in synthetic and medicinal chemistry. W...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-3-aminocyclohexanol, a pivotal chiral building block in synthetic and medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, detailed analytical characterization, and its strategic applications in the development of complex pharmaceutical agents. The content herein is curated to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Identity and Chemical Significance

trans-3-Aminocyclohexanol is a bifunctional organic compound featuring a cyclohexane scaffold with amino and hydroxyl groups in a trans-1,3-substitution pattern. This specific stereochemical arrangement results in a rigid and well-defined three-dimensional structure that is highly valuable in the synthesis of enantiomerically pure pharmaceuticals.[1][2] Its ability to serve as a versatile starting material stems from the presence of two reactive functional groups, allowing for a wide array of chemical modifications.[1]

The compound is often utilized in its hydrochloride salt form to enhance aqueous solubility and stability, facilitating its use in various chemical and biological applications.[1]

Key Identifiers
IdentifierValueSource(s)
Chemical Name trans-3-Aminocyclohexanol[3][4]
IUPAC Name rel-(1s,3s)-3-aminocyclohexan-1-ol[3]
CAS Number (Free Base) 40525-77-7[3][4][5]
CAS Number (HCl Salt) 124555-43-7[1][6]
Molecular Formula C₆H₁₃NO[3][5][7]
Molecular Weight 115.17 g/mol [4][5][7]

Strategic Synthesis: Diastereoselective Reduction of β-Enaminoketones

A robust and well-documented method for the synthesis of 3-aminocyclohexanols is through the diastereoselective reduction of β-enaminoketones.[1][8][9] This approach is advantageous as the stereochemical outcome can be controlled, and it allows for the generation of both cis and trans isomers, which can then be separated.[8]

Synthesis Workflow

The synthesis can be conceptually divided into two primary stages: the formation of a β-enaminoketone intermediate, followed by its reduction to the desired aminocyclohexanol.

G cluster_0 Step 1: β-Enaminoketone Synthesis cluster_1 Step 2: Reduction & Purification 1,3-Cyclohexanedione 1,3-Cyclohexanedione β-Enaminoketone β-Enaminoketone 1,3-Cyclohexanedione->β-Enaminoketone Toluene, Reflux Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->β-Enaminoketone β-Enaminoketone_2 β-Enaminoketone Amino_Alcohol_Mixture cis/trans-3-Aminocyclohexanol Mixture β-Enaminoketone_2->Amino_Alcohol_Mixture Sodium in THF/Isopropanol trans_Isomer trans-3-Aminocyclohexanol Amino_Alcohol_Mixture->trans_Isomer Column Chromatography

Caption: Synthetic workflow for trans-3-Aminocyclohexanol via β-enaminoketone reduction.[1]

Detailed Experimental Protocol

Step 1: Synthesis of the β-Enaminoketone Intermediate [8][9]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and a primary amine (e.g., benzylamine) in toluene.

  • Condensation: Reflux the mixture. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude β-enaminoketone can be purified by recrystallization from a suitable solvent system like dichloromethane/hexane.

Step 2: Reduction to trans-3-Aminocyclohexanol [8][9]

  • Reaction Setup: Dissolve the purified β-enaminoketone in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

  • Reduction: Cool the solution in an ice bath and add metallic sodium in small portions with vigorous stirring. The reaction is allowed to proceed until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification and Isomer Separation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of cis and trans isomers is then separated by column chromatography on silica gel to yield the pure trans-3-aminocyclohexanol.[8]

Analytical Characterization and Structural Elucidation

The unambiguous determination of the trans stereochemistry is critical and is achieved through a combination of spectroscopic techniques.[8][10]

Spectroscopic Data Summary
TechniqueKey Observances for trans-3-AminocyclohexanolSource(s)
¹H NMR The protons on the carbons bearing the hydroxyl and amino groups (C1-H and C3-H) typically appear as a triplet of triplets. The coupling constants are diagnostic for their axial positions in the preferred diequatorial conformation of the trans isomer.[8][9][8][9][10]
¹³C NMR The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry of the substituents. The trans isomer will have a distinct set of chemical shifts compared to the cis isomer.[8][10][8][10][11]
IR Spectroscopy Shows characteristic broad peaks for the O-H and N-H stretches, typically in the range of 3200-3400 cm⁻¹.[8][10]
2D NMR (e.g., NOESY) Provides through-space correlations between protons, confirming the spatial relationship between the substituents on the cyclohexane ring. For the trans isomer, no spatial interaction is observed between the C1-H and C3-H protons.[8][9][8][9]

Applications in Drug Development and Medicinal Chemistry

The rigid, bifunctional nature of trans-3-aminocyclohexanol makes it a "privileged scaffold" in medicinal chemistry. Its incorporation into a drug candidate can significantly influence its biological activity and pharmacokinetic properties.[1][2][8]

Strategic Roles in Drug Design

G cluster_0 Key Applications Scaffold trans-3-Aminocyclohexanol Scaffold App1 Chiral Building Block for Complex APIs Scaffold->App1 Provides Stereochemical Control App2 Modulation of Physicochemical Properties Scaffold->App2 Enhances Solubility & Permeability App3 Component of Chiral Ligands & Auxiliaries Scaffold->App3 Used in Asymmetric Synthesis

Caption: Key application areas of the trans-3-aminocyclohexanol scaffold in drug discovery.[1]

  • Chiral Building Block: Its well-defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This is often a regulatory requirement to ensure target specificity and minimize off-target effects.[1][2]

  • Influence on Physicochemical Properties: The presence of polar amino and hydroxyl groups can enhance the aqueous solubility and membrane permeability of a drug candidate, which are critical parameters for bioavailability.[1]

  • Versatile Intermediate: The amino and hydroxyl groups can be selectively functionalized, allowing for the construction of diverse molecular libraries for lead optimization.[1]

  • Known Bioactivities: The 1,3-amino alcohol motif is a key structural component in numerous potent drugs, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling trans-3-aminocyclohexanol and its salts.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][14]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[12][13][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12][15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It may be stored under an inert atmosphere.[5][12][15]

In case of exposure, follow standard first-aid measures and seek medical attention.[12][13][14]

  • Inhalation: Remove to fresh air.[12][13][14]

  • Skin Contact: Wash off immediately with plenty of soap and water.[12][13][14]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[12][13][14]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[12][14]

Conclusion

trans-3-Aminocyclohexanol is a cornerstone chiral building block for the modern medicinal chemist. Its well-defined stereochemistry, coupled with its bifunctional nature, provides a reliable and versatile platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

  • Chavez, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-161. [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). ResearchGate. [Link]

  • PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. National Center for Biotechnology Information. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules. [Link]

  • PubChem. (n.d.). 3-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride. [Link]

  • SpectraBase. (n.d.). 3-AMINOCYCLOHEXANOL;trans-ISOMER. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminocyclohexanol Derivatives

Introduction: The Strategic Importance of 3-Aminocyclohexanol Scaffolds in Modern Chemistry The 3-aminocyclohexanol framework is a privileged structural motif in medicinal chemistry and materials science. Its inherent ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Aminocyclohexanol Scaffolds in Modern Chemistry

The 3-aminocyclohexanol framework is a privileged structural motif in medicinal chemistry and materials science. Its inherent chirality and the presence of two versatile functional groups—an amine and a hydroxyl group—make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and chiral catalysts.[1][2] The aza- and hydroxyl- functionalities at the 1 and 3 positions allow for the creation of well-defined three-dimensional structures, which are crucial for specific molecular recognition and biological activity.[2] Consequently, the development of efficient and stereoselective synthetic pathways to access these derivatives is of paramount importance for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 3-aminocyclohexanol derivatives. It delves into the mechanistic underpinnings of each pathway, offers practical, field-proven insights into experimental design, and presents detailed protocols for key transformations.

Strategic Synthesis Pathways: A Multi-faceted Approach

The synthesis of 3-aminocyclohexanol derivatives can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

Diastereoselective Reduction of β-Enaminoketones: A Powerful Route to cis- and trans-Isomers

A highly effective method for the synthesis of both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[3][4] This two-step sequence offers good overall yields and allows for a degree of diastereocontrol in the reduction step.[3]

Causality Behind Experimental Choices: The initial condensation to form the β-enaminoketone is a robust and high-yielding reaction. The subsequent reduction with a dissolving metal, such as sodium in a proton source like isopropyl alcohol, is a powerful method for the 1,4-reduction of the conjugated system, leading to the desired amino alcohol. The stereochemical outcome of the reduction is influenced by the steric bulk of the substituents on the enaminone, which directs the approach of the proton source.[3]

Experimental Workflow: Reduction of β-Enaminoketones

A 1,3-Cyclohexanedione Derivative C Condensation (Toluene, reflux) A->C B Primary Amine (e.g., Benzylamine) B->C D β-Enaminoketone C->D E Reduction (Na, THF/Isopropyl alcohol) D->E F Diastereomeric Mixture of 3-Aminocyclohexanols (cis and trans) E->F G Chromatographic Separation F->G H Isolated cis- and trans-3-Aminocyclohexanol Derivatives G->H

Caption: Workflow for the synthesis of 3-aminocyclohexanol derivatives via the reduction of β-enaminoketones.

Detailed Experimental Protocol: Synthesis of 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanols [3]

  • Step 1: Synthesis of the β-Enaminoketone

    • To a solution of 4,4-dimethyl-1,3-cyclohexanedione (1.40 g, 10 mmol) in toluene (50 mL), add (S)-α-methylbenzylamine (1.21 g, 10 mmol).

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by crystallization from a mixture of CH₂Cl₂ and hexane to yield the β-enaminoketone.

  • Step 2: Reduction of the β-Enaminoketone

    • In a three-necked flask under a nitrogen atmosphere, dissolve the β-enaminoketone (243 mg, 1 mmol) in a mixture of THF (10 mL) and isopropyl alcohol (5 mL).

    • Add small pieces of sodium metal (230 mg, 10 mmol) portion-wise at room temperature.

    • Stir the reaction mixture for 2.5 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the cis and trans diastereomers.

Quantitative Data Summary

Starting MaterialProductYield of β-EnaminoketoneYield of Amino Alcohols (mixture)cis:trans RatioReference
4,4-dimethyl-1,3-cyclohexanedione and benzylamine5,5-Dimethyl-3-benzylaminocyclohexanols85%77%Not specified[3]
4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanols87%75%89:11[3]
Reductive Amination of 3-Hydroxycyclohexanones: A Direct and Versatile Approach

Reductive amination is a cornerstone of amine synthesis, providing a direct route from a carbonyl compound and an amine to the corresponding alkylated amine.[5] This method can be applied to the synthesis of 3-aminocyclohexanol derivatives by using a 3-hydroxycyclohexanone as the starting material. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced.[5]

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine intermediate over the starting ketone.[6] The reaction is typically carried out in a one-pot fashion, which enhances its operational simplicity.[5]

Reaction Pathway: Reductive Amination

A 3-Hydroxycyclohexanone C Formation of Hemiaminal A->C B Primary or Secondary Amine B->C D Dehydration C->D E Imine/Enamine Intermediate D->E G 3-Aminocyclohexanol Derivative E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->G

Caption: General pathway for the synthesis of 3-aminocyclohexanol derivatives via reductive amination.

Detailed Experimental Protocol: Microwave-Assisted Reductive Amination (Adapted for 3-Hydroxycyclohexanone)

  • Note: This is a generalized protocol adapted from a similar reaction. Optimization for specific substrates is recommended.

    • In a microwave-safe reaction vessel, combine 3-hydroxycyclohexanone (1 mmol), the desired aniline (2 mmol), sodium triacetoxyborohydride (2.5 mmol), and acetic acid (3 mmol) in dichloroethane (2 mL).

    • Seal the vessel and heat in a microwave reactor at 140°C for 10 minutes.

    • After cooling, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Enzymatic Resolution: Accessing Enantiomerically Pure Derivatives

For applications in pharmaceuticals and asymmetric catalysis, obtaining enantiomerically pure 3-aminocyclohexanol derivatives is often a critical requirement.[1] Enzymatic kinetic resolution offers a powerful and environmentally benign approach to separate racemic mixtures of these compounds or their precursors.[7][8]

Causality Behind Experimental Choices: Lipases are commonly employed enzymes for the resolution of alcohols and amines.[7] They can catalyze the enantioselective acylation of a racemic amino alcohol, or the enantioselective hydrolysis of a racemic ester derivative. The high stereoselectivity of these enzymes allows for the separation of enantiomers with high optical purity.[7]

Workflow: Enzymatic Kinetic Resolution

A Racemic N-protected 3-Aminocyclohexanol D Enantioselective Acylation A->D B Acyl Donor B->D C Lipase (e.g., Candida antarctica lipase B) C->D E Mixture of Acylated Enantiomer and Unreacted Enantiomer D->E F Separation (Chromatography) E->F G Enantiomerically Enriched Acylated 3-Aminocyclohexanol F->G H Enantiomerically Enriched 3-Aminocyclohexanol F->H

Caption: Workflow for the enzymatic kinetic resolution of N-protected 3-aminocyclohexanols.

Detailed Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation (Conceptual) [8]

  • Note: This is a conceptual protocol based on established principles. Specific conditions will vary depending on the substrate and enzyme.

    • Dissolve the racemic N-protected cis- or trans-3-aminocyclohexanol in an appropriate organic solvent (e.g., toluene).

    • Add an acyl donor (e.g., vinyl acetate).

    • Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

    • Filter off the enzyme.

    • Separate the acylated product from the unreacted alcohol by column chromatography.

    • The protecting group can be subsequently removed to yield the enantiomerically enriched 3-aminocyclohexanol.

Synthesis from Dicarboxylic Acids via Curtius Rearrangement

An alternative strategy for accessing 3-aminocyclohexanol derivatives involves the use of readily available cyclohexanedicarboxylic acids.[9] A key step in this pathway is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate that can be trapped with an alcohol to form a carbamate.

Causality Behind Experimental Choices: The Curtius rearrangement is a reliable method for the conversion of carboxylic acids to amines with the loss of one carbon atom. The use of a commercially available starting material like 1,3-cyclohexanedicarboxylic acid makes this an attractive route.[9] The stereochemistry of the starting dicarboxylic acid can be controlled, allowing for the synthesis of specific diastereomers.

Reaction Pathway: From Dicarboxylic Acid

A trans-1,3-Cyclohexanedicarboxylic Acid B Monoesterification A->B C Monoester B->C D Curtius Rearrangement C->D E Isocyanate Intermediate D->E F Trapping with Benzyl Alcohol E->F G Carbamate F->G H Saponification G->H I N-Protected 3-Aminocyclohexanecarboxylic Acid H->I

Caption: Synthesis of an N-protected 3-aminocyclohexane derivative from a dicarboxylic acid.

Conclusion and Future Outlook

The synthesis of 3-aminocyclohexanol derivatives is a rich and evolving field. The methods outlined in this guide, from the diastereoselective reduction of β-enaminoketones to modern enzymatic resolutions, provide a robust toolkit for accessing a wide range of these valuable compounds. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, particularly in the pharmaceutical industry, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research. Future advancements are likely to focus on catalytic asymmetric methods that can establish the desired stereochemistry in a single step, further streamlining the synthesis of these important chemical entities.

References

  • Balbás, I. M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. Available at: [Link]

  • (2025, October 16). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

  • Honig, H., et al. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. Journal of the Chemical Society, Perkin Transactions 1, 2341-2346. Available at: [Link]

  • (2025, August 7). Resolution of trans-3-aminocyclohexanol | Request PDF. ResearchGate. Available at: [Link]

  • Balbás, I. M., et al. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Foundational

The Aminocyclohexanol Scaffold: A Technical Analysis of Biological Activity and Pharmacophore Versatility

Executive Summary This technical guide analyzes the aminocyclohexanol structural motif, a privileged scaffold in medicinal chemistry characterized by a cyclohexane ring substituted with amine and hydroxyl groups. This st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the aminocyclohexanol structural motif, a privileged scaffold in medicinal chemistry characterized by a cyclohexane ring substituted with amine and hydroxyl groups. This structure serves as a rigid pharmacophore capable of directing functional groups into precise vectors, facilitating high-affinity interactions with biological targets ranging from ion channels to glycosidase enzymes.

This review synthesizes the biological mechanisms of key aminocyclohexanol derivatives (specifically Ambroxol and Glycosidase Inhibitors ), details the stereochemical imperatives of their activity, and provides a validated synthetic protocol for the core scaffold.

Part 1: Structural Significance & Pharmacophore Analysis

The aminocyclohexanol core derives its biological potency from its ability to restrict conformational entropy while maintaining specific hydrogen-bonding geometries.

The 1,2- and 1,4-Motifs[1]
  • Rigidity: Unlike linear amino alcohols, the cyclohexane ring locks the C-N and C-O bonds into specific conformations (chair/boat), reducing the entropic penalty upon binding to a protein active site.

  • Chelation & H-Bonding: The vicinal (1,2) or distal (1,4) arrangement of the amine (H-bond donor/acceptor) and hydroxyl (H-bond donor/acceptor) creates a "bidentate" handle. This is critical for:

    • Mimicking the transition states of hydrolytic enzymes.[1]

    • Interacting with metal ions (e.g., Zn²⁺, Mg²⁺) in metalloenzymes.

    • Spanning the pore radius of ion channels.

Stereochemical Imperative

Biological activity is strictly governed by stereochemistry.

  • Cis- vs. Trans-: In trans-2-aminocyclohexanols, the functional groups can adopt a diequatorial orientation, which is energetically favorable for binding to flat hydrophobic pockets.

  • Enantiomeric Specificity: As seen in Tramadol (structurally related) and specific glycosidase inhibitors, the (

    
    ) vs (
    
    
    
    ) configuration often dictates whether the molecule acts as an agonist, antagonist, or inert passenger.

Part 2: Therapeutic Applications & Mechanisms[2][3]

Respiratory Therapeutics: The Ambroxol Case Study

Ambroxol (trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol) is the archetypal bioactive aminocyclohexanol. It functions as a mucolytic and local anesthetic.[2][3]

  • Mechanism 1: Surfactant Stimulation Ambroxol stimulates Type II pneumocytes to secrete surfactant, reducing the surface tension of alveolar fluid and preventing collapse (atelectasis).[3]

  • Mechanism 2: Sodium Channel Blockade Ambroxol blocks voltage-gated Na⁺ channels (Nav1.8) in nociceptive neurons. The protonated amine group interacts with the channel pore, while the lipophilic bromophenyl ring anchors the molecule in the membrane interface.

Figure 1: Ambroxol Mechanism of Action [4]

Ambroxol_Mechanism Ambroxol Ambroxol (Aminocyclohexanol) TypeII Type II Pneumocytes Ambroxol->TypeII Stimulates Nav Nav1.8 Sodium Channels Ambroxol->Nav Binds Intracellularly Surfactant Surfactant Secretion TypeII->Surfactant Increases PoreBlock Pore Occlusion Nav->PoreBlock Stabilizes Inactivated State Mucolysis Reduced Mucus Viscosity (Mucolysis) Surfactant->Mucolysis Lowers Surface Tension Analgesia Inhibition of Nociception (Analgesia) PoreBlock->Analgesia Stops Action Potential

Caption: Dual pathway of Ambroxol demonstrating surfactant stimulation in pneumocytes and Na+ channel blockade in neurons.[2]

Metabolic Regulation: Glycosidase Inhibitors

Polyhydroxylated aminocyclohexanes (aminocyclitols) like Voglibose and synthetic aminocyclohexanols act as potent glycosidase inhibitors.

  • The Mimicry Concept: These molecules mimic the oxocarbenium ion transition state of sugar hydrolysis.

  • Mechanism: The amine group, when protonated at physiological pH, mimics the positive charge of the transition state intermediate. The hydroxyl groups map to the specific hydrogen-bonding network of the enzyme's active site (e.g.,

    
    -glucosidase).
    

Table 1: Comparative Activity of Aminocyclohexanol-based Inhibitors

Compound ClassTarget EnzymeMechanism of InhibitionTherapeutic Use
Aminocyclitols (e.g., Voglibose)

-Glucosidase
Competitive inhibition; Transition state mimicry (charge)Type 2 Diabetes (Post-prandial glucose control)
N-Alkyl-aminocyclohexanols

-Glucosidase
Hydrophobic interaction with aglycone pocketGaucher Disease (Chaperone therapy)
Bicyclic Aminocyclohexanols GlycosyltransferasesBisubstrate mimicryPotential Antiviral / Antibacterial

Part 3: Validated Synthetic Protocol

Protocol: Stereoselective Synthesis of trans-2-Aminocyclohexanol

This protocol utilizes the ring-opening of cyclohexene oxide. It is a self-validating system because the trans stereochemistry is enforced by the SN2 reaction mechanism (backside attack).

Objective: Synthesis of trans-2-aminocyclohexanol from cyclohexene oxide.

Materials:

  • Cyclohexene oxide (Reagent grade)

  • Aqueous Ammonia (28-30%) or Benzylamine (for N-substituted variants)

  • Ethanol (Solvent)

  • Reflux condenser, magnetic stirrer

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask, dissolve cyclohexene oxide (10.0 g, 102 mmol) in Ethanol (50 mL).

  • Nucleophilic Attack: Add aqueous ammonia (50 mL, excess) slowly. Note: Excess ammonia favors the primary amine over dimers.

  • Thermodynamic Control: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

    • Causality: Reflux provides the activation energy required for the ammonia to attack the sterically hindered epoxide carbons.

  • Work-up: Cool to room temperature. Remove solvent and excess ammonia under reduced pressure (Rotary Evaporator).

  • Purification: Recrystallize the residue from ethyl acetate/hexane or perform acid-base extraction (dissolve in HCl, wash with ether, basify with NaOH, extract into DCM).

  • Validation (Self-Check):

    • TLC: Disappearance of epoxide spot (non-polar) and appearance of amine spot (polar, ninhydrin positive).

    • NMR: The H-1 and H-2 protons in the trans isomer typically show a coupling constant (

      
      ) of ~10 Hz (axial-axial coupling), distinguishing it from the cis isomer (
      
      
      
      ~3-4 Hz).

Figure 2: Synthetic Workflow & Decision Logic

Synthesis_Workflow Start Cyclohexene Oxide React Reflux w/ Amine (SN2 Backside Attack) Start->React Check TLC Check: Epoxide Consumed? React->Check Workup Evaporation & Acid-Base Extraction Check->Workup Yes Recycle Continue Reflux Check->Recycle No Product trans-2-Aminocyclohexanol Workup->Product Recycle->React

Caption: Logic flow for the stereoselective synthesis of trans-2-aminocyclohexanol via epoxide ring opening.

Part 4: Future Directions & Fragment-Based Design

The aminocyclohexanol scaffold is evolving beyond simple substitution. Current research focuses on:

  • Fragment-Based Drug Discovery (FBDD): Using the rigid aminocyclohexanol core as a linker to connect two pharmacophores, effectively "growing" a drug into adjacent binding pockets.

  • pH-Switchable Lipids: Derivatives with long alkyl chains are being used in lipid nanoparticles (LNPs) for mRNA delivery. The amine protonates in the acidic endosome, disrupting the membrane and releasing the payload.

References

  • National Center for Biotechnology Information (2025). Ambroxol - PubChem Compound Summary. PubChem.[2][5] Available at: [Link]

  • Pharmacy Freak (2025). Mechanism of Action of Ambroxol. Available at: [Link]

  • Google Patents (2010).CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • PatSnap (2024). What are Glycosidase inhibitors and how do they work? Available at: [Link]

  • ResearchGate (2022). Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. Available at: [Link]

Sources

Exploratory

trans-3-(Aminomethyl)cyclohexanol: A Versatile Saturated Scaffold for Next-Gen Therapeutics

Topic: Potential Research Applications of trans-3-(Aminomethyl)cyclohexanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the modern era...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of trans-3-(Aminomethyl)cyclohexanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the modern era of drug discovery, the "escape from flatland" initiative has driven medicinal chemists to replace planar aromatic rings with saturated, three-dimensional scaffolds. trans-3-(Aminomethyl)cyclohexanol (CAS: 124555-43-7 for HCl salt) represents a high-value, bifunctional building block in this paradigm.

Unlike its aromatic analog (3-aminomethylphenol) or the thermodynamically stable cis-1,3-cyclohexane isomer, the trans-isomer offers a unique topological vector: it enforces an axial-equatorial (a,e) conformation. This structural rigidity allows researchers to probe specific regions of a binding pocket that are inaccessible to planar molecules, while simultaneously improving physicochemical properties such as aqueous solubility and metabolic stability (Fsp³ character).

This guide details the mechanistic rationale for using this scaffold, specific therapeutic applications (including Kinase and GPCR targeting), and a robust, stereoselective synthetic protocol.

Medicinal Chemistry & Structural Rationale[1][2][3][4]

Stereochemical "Vector" Engineering

The primary value of trans-3-(aminomethyl)cyclohexanol lies in its 1,3-disubstitution pattern.

  • The cis Isomer (1,3-cis): Predominantly adopts the diequatorial (e,e) conformation, mimicking a "flat" extended structure similar to meta-substituted benzenes but with thickness.

  • The trans Isomer (1,3-trans): Obligates an axial-equatorial (a,e) arrangement. This forces one substituent (typically the hydroxymethyl or aminomethyl group, depending on substitution) to project perpendicular to the average plane of the ring.

Application Insight: This "axial projection" is critical for:

  • Fragment-Based Drug Discovery (FBDD): Probing deep, narrow sub-pockets in enzymes (e.g., kinases) that flat inhibitors cannot reach.

  • Scaffold Hopping: converting a biaryl ether linkage into a saturated ether, where the axial bond vector mimics the "twist" of a biaryl system without the aromaticity.

Physicochemical Advantages

Incorporating this scaffold improves "drug-likeness" metrics compared to aromatic equivalents:

  • Solubility: The sp³-rich cyclohexane ring disrupts crystal packing and increases water solubility (logS).

  • Metabolic Stability: Removing the electron-rich phenol ring reduces susceptibility to Phase I oxidation (e.g., CYP450 mediated hydroxylation).

  • Lipophilicity (LogD): Allows fine-tuning of LogD without adding polar groups, purely through stereochemistry and saturation.

Therapeutic Applications

Kinase Inhibition (PKC-theta)

The trans-3-aminocyclohexanol motif has been explicitly validated in the design of Protein Kinase C theta (PKC-theta) inhibitors.

  • Mechanism: PKC-theta is a serine/threonine kinase central to T-cell activation. Inhibitors are sought for autoimmune diseases (Rheumatoid Arthritis, Psoriasis).[1]

  • Role of Scaffold: The cyclohexane ring serves as a linker connecting the hinge-binding motif (e.g., a pyridine or pyrimidine) with a solvent-exposed tail. The trans-stereochemistry directs the tail group into a specific solvent channel, optimizing potency and selectivity over other PKC isoforms.

Bioisostere for Serotonin/Norepinephrine Ligands

Structurally, the scaffold resembles a conformationally restricted analog of Tramadol (a 1,2-system) or Venlafaxine .

  • Research Potential: The 1,3-separation provides a distinct distance vector between the H-bond donor (OH) and the basic amine (NH2). This is ideal for designing novel ligands for monoamine transporters (SERT/NET) or Opioid receptors, where the distance between the pharmacophores dictates selectivity.

Peptidomimetics

The rigid geometry of the trans-isomer allows it to serve as a


-amino acid mimetic . It can replace flexible peptide turns, locking the backbone into a specific conformation to increase affinity for proteases or GPCRs.

Technical Synthesis Guide

Achieving the trans-isomer with high diastereoselectivity is the primary synthetic challenge. The standard reduction of 3-aminomethylcyclohexanone often yields the thermodynamic cis product. The protocol below, adapted from Molecules 2012, 17(1), uses a


-enaminoketone intermediate to access the trans alcohol.
Synthetic Logic (DOT Diagram)

SynthesisFlow cluster_conditions Critical Parameters SM 1,3-Cyclohexanedione Step1 Step 1: Condensation (with Benzylamine) SM->Step1 Inter β-Enaminoketone Intermediate Step1->Inter -H2O Step2 Step 2: Dissolving Metal Reduction (Na / THF / IPA) Inter->Step2 Prod trans-3-Aminocyclohexanol (Major Product) Step2->Prod Stereoselective Reduction P1 Temp: Reflux (Step 1) RT (Step 2) P2 Reagent: Sodium Metal (Essential for trans-selectivity)

Caption: Synthetic workflow for accessing the trans-aminoalcohol scaffold via β-enaminoketone reduction.

Detailed Experimental Protocol

Objective: Synthesis of trans-3-(benzylamino)cyclohexanol (precursor to the free amine).

Step 1: Formation of β-Enaminoketone

  • Reagents: 1,3-Cyclohexanedione (1.0 equiv), Benzylamine (1.1 equiv), Toluene (0.4 M concentration).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve 1,3-cyclohexanedione in toluene.[2]

    • Add benzylamine.[3]

    • Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap (approx. 3-4 hours).

    • Completion: When water evolution ceases, cool to room temperature.

    • Workup: Evaporate solvent under reduced pressure. The residue (often a yellow solid) is purified by recrystallization (DCM/Hexane) to yield the enaminoketone.

Step 2: Stereoselective Reduction to trans-Alcohol Note: Hydride reagents (NaBH4) typically favor the cis-isomer. Dissolving metal reduction is required for the trans-isomer.

  • Reagents:

    
    -Enaminoketone (from Step 1), Sodium metal (large excess, ~10-15 equiv), THF (anhydrous), Isopropanol (IPA).
    
  • Procedure:

    • Dissolve the enaminoketone in a mixture of THF and IPA (ratio 5:1).

    • Add Sodium metal pieces slowly at room temperature (Safety: Hydrogen evolution; perform in a fume hood).

    • Stir until all sodium is consumed.

    • Quench: Carefully add Ethanol followed by water to quench stereocenters.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification:

    • The crude mixture contains both cis and trans isomers.

    • Separation: Flash column chromatography (Silica gel, MeOH/DCM gradient with 1% NH4OH). The trans-isomer typically elutes with distinct Rf due to the axial OH group interacting with the silica.

Structural Analysis & Data Presentation

Comparison of Scaffolds

The table below highlights why a researcher would choose this scaffold over traditional options.

Featurem-Substituted Benzenecis-1,3-Cyclohexanetrans-1,3-Cyclohexane
Geometry Planar (2D)Chair (e,e) - FlatChair (a,e) - Twisted
Vector Angle 120°~109.5° (Extended)~109.5° (Perpendicular)
Solubility LowHighHigh
Chirality AchiralMeso (Achiral)*Chiral (Resolvable)
Primary Use Traditional SARSpacer/Linker3D-Exploration

*Note: cis-1,3 is meso only if substituents are identical.[5] With -OH and -CH2NH2, it is chiral but flexible.

Pharmacophore Mapping (DOT Diagram)

Pharmacophore Scaffold trans-3-(Aminomethyl)cyclohexanol Core Geometry: Chair (a,e) Sub1 Hydroxyl Group (C1) Position: Axial/Equatorial Role: H-Bond Donor/Acceptor Scaffold->Sub1 Vector A Sub2 Aminomethyl Group (C3) Position: Equatorial/Axial Role: Cationic Interaction/Linker Scaffold->Sub2 Vector B App2 Solvent Front Interaction (via Hydroxyl) Sub1->App2 Secondary Interaction App1 Kinase Hinge Binder (via Amine) Sub2->App1 Primary Anchor

Caption: Pharmacophore mapping showing the divergent vectors of the amine and hydroxyl groups.

References

  • Montoya Balbás, I., et al. (2012).[3] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(1), 151-162. [Link]

  • Ren, F., et al. (2006). "Compounds and compositions as protein kinase inhibitors." U.S. Patent Application 2006/0025433. [6]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 60145992, trans-3-Amino-cyclohexanol hydrochloride." PubChem. [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

Sources

Exploratory

Solubility Profile and Solvent Selection for trans-3-(Aminomethyl)cyclohexanol

This guide details the solubility profile, solvent selection criteria, and purification strategies for trans-3-(Aminomethyl)cyclohexanol . Due to the specialized nature of this intermediate, specific gravimetric solubili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection criteria, and purification strategies for trans-3-(Aminomethyl)cyclohexanol . Due to the specialized nature of this intermediate, specific gravimetric solubility data is limited in public literature. Therefore, this guide synthesizes data from structural analogs (e.g., trans-3-aminocyclohexanol) and fundamental physicochemical principles to provide an authoritative operational framework.

Executive Summary & Structural Analysis

trans-3-(Aminomethyl)cyclohexanol (CAS 116650-26-1) is a bifunctional building block characterized by a cyclohexane core substituted with a hydroxymethyl group and an amine. Its solubility behavior is governed by the competition between its polar "head" groups (–OH, –CH₂NH₂) and its lipophilic "body" (cyclohexane ring).

  • Chemical Nature: Amphiphilic, Polar Basic.

  • Key Interaction Modes: Hydrogen bonding (Donor/Acceptor), Van der Waals (Ring), Ionic (pH-dependent).

  • Critical Insight: The molecule exhibits "switchable" solubility based on pH, a feature that should be leveraged during extraction and purification.

Solubility Profile by Solvent Class

The following table categorizes solvents based on their interaction with trans-3-(Aminomethyl)cyclohexanol. Data is derived from structural analogs and standard solubility parameters for amino-alcohols.

Solvent ClassRepresentative SolventsSolubility PredictionOperational Use Case
Protic Polar Water, Methanol, EthanolHigh Reaction media, dissolution for analysis.
Aprotic Polar DMSO, DMF, DMAcHigh Stock solutions, high-temp reactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Primary Extraction Solvent.
Ethers THF, 1,4-DioxaneModerate Reaction solvent; potential crystallization co-solvent.
Esters Ethyl Acetate, Isopropyl AcetateModerate to Low Extraction (requires high pH), crystallization.
Hydrocarbons Hexane, Heptane, TolueneInsoluble/Low Anti-solvent for recrystallization.

Technical Note: The trans stereochemistry typically results in a higher packing efficiency and melting point compared to the cis isomer, potentially lowering solubility slightly in borderline solvents (e.g., Ethyl Acetate).

Critical Parameter: pH-Dependent Solubility

The primary amine functionality (


) allows for precise control over solubility phases.
  • Acidic Conditions (pH < 9): The amine protonates to form an ammonium salt (

    
    ).
    
    • Result: Highly soluble in Water; Insoluble in DCM/EtOAc.

    • Application: Washing away non-basic impurities.

  • Basic Conditions (pH > 11): The amine exists as a free base.

    • Result: Soluble in Organic Solvents (DCM, Chloroform); Poorly soluble in Water (salting out effect).

    • Application: Extracting the product into the organic phase.[1]

Visualization: pH-Swing Extraction Workflow

pH_Swing Start Crude Mixture (Aq. Acid) Step1 Wash with DCM (Remove Non-Basic Impurities) Start->Step1 Impurities in Org Step2 Adjust pH > 12 (NaOH/KOH) Step1->Step2 Aq. Phase Retained Step3 Extract with DCM (Product Moves to Organic) Step2->Step3 Free Base Formed End Purified Free Base Step3->End Evaporation

Purification Strategy: Recrystallization

For high-purity applications (e.g., pharmaceutical intermediates), recrystallization is superior to chromatography. Based on the behavior of the analog trans-3-aminocyclohexanol, a DCM/Hexane or Ethanol/Heptane system is recommended.

Protocol: Recrystallization from DCM/Hexane
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Dichloromethane (DCM).

  • Filtration: Perform a hot filtration if insoluble particulates are present.

  • Nucleation: Slowly add Hexane (anti-solvent) dropwise to the hot solution until a persistent cloudiness is observed.

  • Re-solubilization: Add a few drops of DCM to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to

    
    .
    
  • Collection: Filter the crystals and wash with cold Hexane.

Standard Operating Procedure: Solubility Determination

If exact solubility values are required for a specific solvent system, follow this gravimetric protocol.

Materials:

  • Test Solvent (HPLC Grade)

  • trans-3-(Aminomethyl)cyclohexanol (dried)

  • Scintillation vials, 0.45

    
     syringe filters.
    

Workflow:

  • Add 100 mg of solute to a vial.

  • Add solvent in 100

    
      increments, vortexing for 1 minute between additions.
    
  • Record the volume (

    
    ) required to achieve complete dissolution (visual clarity).
    
  • Calculation:

    
    
    
  • Validation: If dissolution is not achieved by 2 mL (<50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue.

Visualization: Solubility Determination Logic

Solubility_Protocol Start Weigh 100mg Sample AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex / Sonicate AddSolvent->Vortex Check Dissolved? Vortex->Check Check->AddSolvent No (Cloudy) Record Record Volume Calculate Solubility Check->Record Yes (Clear)

References
  • Chemical Identity & Analogs

    • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[2] Molecules, 2012, 17, 154-166.

    • Source:

  • General Solubility of Amino-Alcohols

    • Solubility of Amines and Amino Alcohols. NIST Chemistry WebBook.
    • Source:

  • Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of trans-3-(Aminomethyl)cyclohexanol as a Chiral Building Block in Modern Synthesis

Introduction: Embracing Conformational Rigidity and Stereochemical Precision In the landscape of drug discovery and materials science, the demand for novel molecular architectures with precisely defined three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Conformational Rigidity and Stereochemical Precision

In the landscape of drug discovery and materials science, the demand for novel molecular architectures with precisely defined three-dimensional structures is insatiable. Chiral building blocks serve as the foundational elements in the construction of these complex molecules, and among them, cyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity and orient functional groups in a predictable manner. trans-3-(Aminomethyl)cyclohexanol is an exemplar of such a scaffold, offering a unique combination of a stereochemically defined 1,3-disubstituted cyclohexane ring, a primary amine, and a secondary alcohol. This arrangement provides a versatile platform for the synthesis of a diverse array of chiral molecules, from pharmacologically active agents to specialized ligands for asymmetric catalysis.

The rigid cyclohexane backbone of trans-3-(Aminomethyl)cyclohexanol locks the aminomethyl and hydroxyl groups into a diequatorial orientation, minimizing steric interactions and providing a well-defined spatial relationship between these two key functionalities. This inherent structural pre-organization is a significant advantage in rational drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. Furthermore, the primary amine and secondary alcohol are versatile handles for a wide range of chemical transformations, allowing for the facile introduction of molecular diversity.

This guide provides an in-depth exploration of the applications of trans-3-(Aminomethyl)cyclohexanol as a chiral building block. We will delve into its synthesis, key reactions, and provide detailed protocols for its incorporation into more complex molecular frameworks, underscoring its potential to accelerate innovation in chemical and pharmaceutical research.

Physicochemical and Stereochemical Profile

A thorough understanding of the physical and stereochemical properties of a chiral building block is paramount for its effective utilization. While specific data for the enantiopure forms of trans-3-(Aminomethyl)cyclohexanol are not extensively published, we can infer its properties from closely related analogs such as trans-3-aminocyclohexanol.

PropertyEstimated/Inferred ValueRationale/Reference
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol -
Appearance White to off-white solidTypical for small amino alcohols
Stereochemistry The trans configuration refers to the 1,3-diequatorial arrangement of the aminomethyl and hydroxyl groups on the cyclohexane chair conformer. The molecule possesses two chiral centers, leading to (1R,3R) and (1S,3S) enantiomers.Based on stereochemical principles of disubstituted cyclohexanes.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).Presence of polar amine and hydroxyl groups.

Synthetic Strategy: Accessing the Chiral Scaffold

The synthesis of enantiopure trans-3-(Aminomethyl)cyclohexanol is not widely documented. However, a plausible and efficient route can be extrapolated from the well-established synthesis of the lower homolog, trans-3-aminocyclohexanol.[1][2] The key steps involve the formation of a chiral β-enaminoketone, followed by a stereoselective reduction.

A proposed synthetic workflow is outlined below:

Synthetic_Workflow A 1,3-Cyclohexanedione C Chiral β-Enaminoketone A->C B Chiral Amine (e.g., (S)-α-methylbenzylamine) B->C D Reduction (e.g., Na in THF/i-PrOH) C->D E cis/trans-3-Aminocyclohexanol derivative D->E F Chromatographic Separation E->F G trans-3-Aminocyclohexanol derivative F->G H Further functional group manipulation (e.g., reduction of a nitrile or amide precursor to the aminomethyl group) G->H I trans-3-(Aminomethyl)cyclohexanol H->I

Caption: Proposed synthetic workflow for trans-3-(Aminomethyl)cyclohexanol.

This strategy leverages a chiral auxiliary to induce diastereoselectivity during the reduction step, which can then be separated to yield the desired trans isomer. The final aminomethyl group would likely be installed through a precursor functional group, such as a nitrile or an amide, which is then reduced.

Core Applications and Experimental Protocols

The utility of trans-3-(Aminomethyl)cyclohexanol as a chiral building block is best demonstrated through its application in key synthetic transformations. Below, we provide detailed protocols for two fundamental reactions: amide bond formation and reductive amination.

Application 1: Diastereoselective Amide Coupling for Novel Scaffolds

The primary amine of trans-3-(Aminomethyl)cyclohexanol serves as an excellent nucleophile for the formation of amide bonds with carboxylic acids. When coupled with a chiral carboxylic acid, this reaction can generate diastereomeric amides that can be separated or used to create complex molecular architectures with multiple stereocenters. The rigid cyclohexane backbone ensures that the newly introduced substituent is held in a well-defined spatial orientation.

This protocol describes the coupling of enantiopure trans-3-(Aminomethyl)cyclohexanol with a generic N-protected chiral amino acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[3][4]

Materials:

  • (1R,3R)-trans-3-(Aminomethyl)cyclohexanol (1.0 eq)

  • N-Boc-(L)-Alanine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(L)-Alanine (1.05 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M with respect to the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, dissolve (1R,3R)-trans-3-(Aminomethyl)cyclohexanol (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amino alcohol to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU is chosen for its high efficiency in forming the activated ester of the carboxylic acid, leading to rapid and clean amide bond formation with minimal side products.

  • DIPEA , a non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction without competing with the primary amine nucleophile.

  • The reaction is initiated at 0 °C to control the initial exothermic activation and addition steps, which can be crucial for minimizing side reactions and potential racemization of the chiral carboxylic acid.

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A N-Boc-(L)-Alanine + HATU + DIPEA in DMF at 0 °C B Add trans-3-(Aminomethyl)cyclohexanol A->B C Stir at RT, 4-12h B->C D EtOAc Dilution & Aqueous Washes C->D E Drying & Concentration D->E F Column Chromatography E->F

Caption: Workflow for HATU-mediated amide coupling.

Application 2: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds.[5] The primary amine of trans-3-(Aminomethyl)cyclohexanol can be reacted with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and atom-economical.

This protocol details the reaction of trans-3-(Aminomethyl)cyclohexanol with a representative aldehyde, benzaldehyde, using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • (1S,3S)-trans-3-(Aminomethyl)cyclohexanol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add (1S,3S)-trans-3-(Aminomethyl)cyclohexanol (1.0 eq) and anhydrous DCM (to a concentration of ~0.1-0.2 M).

  • Add benzaldehyde (1.1 eq) to the solution. If the imine formation is slow, a catalytic amount of acetic acid can be added. Stir at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 3-18 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for many reductive aminations because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. It is also tolerant of mildly acidic conditions which can catalyze imine formation.

  • DCM is a common solvent as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • A slight excess of the aldehyde is used to ensure complete consumption of the more valuable chiral amine.

Reductive_Amination_Mechanism Amine R-NH₂ Imine Imine/Iminium Ion Amine->Imine Aldehyde R'-CHO Aldehyde->Imine Product R-NH-CH₂-R' Imine->Product STAB [H⁻] (from STAB) STAB->Product

Caption: Simplified mechanism of reductive amination.

Conclusion: A Versatile Scaffold for Future Discovery

trans-3-(Aminomethyl)cyclohexanol represents a powerful and versatile chiral building block for the synthesis of complex molecules. Its conformationally rigid cyclohexane core, coupled with the strategically placed primary amine and secondary alcohol functional groups, provides a robust platform for introducing molecular diversity with a high degree of stereochemical control. The protocols outlined in this guide for amide coupling and reductive amination serve as a foundation for its broader application in drug discovery, medicinal chemistry, and materials science. As the quest for novel, structurally defined molecules continues, the strategic implementation of chiral scaffolds like trans-3-(Aminomethyl)cyclohexanol will undoubtedly play a pivotal role in shaping the future of chemical synthesis.

References

  • Linzaga, I.; et al. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. 2012. [Link]

  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Mohan, C.; et al. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCE AND HEALTH CARE. 2012. [Link]

  • Kaur, P.; et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2023. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Application

applications of trans-3-(Aminomethyl)cyclohexanol in pharmaceutical synthesis

Application Note: Pharmaceutical Utility of trans-3-(Aminomethyl)cyclohexanol Executive Summary This guide details the application of trans-3-(aminomethyl)cyclohexanol (CAS: N/A for generic isomer, specific salts vary) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmaceutical Utility of trans-3-(Aminomethyl)cyclohexanol

Executive Summary

This guide details the application of trans-3-(aminomethyl)cyclohexanol (CAS: N/A for generic isomer, specific salts vary) as a high-value scaffold in modern medicinal chemistry.[1] Unlike traditional flat aromatic linkers, this aliphatic carbocycle offers defined 3D vectors ("Escape from Flatland"), improved aqueous solubility, and metabolic stability. It is particularly prominent in the synthesis of Janus Kinase (JAK) inhibitors and fragment-based drug discovery (FBDD) campaigns where precise positioning of hydrogen-bond donors/acceptors is critical for potency.

Structural & Pharmacophore Analysis

The "Escape from Flatland" (Fsp³) Advantage

Modern drug discovery has shifted away from planar, aromatic-heavy molecules toward those with higher saturation (Fsp³ fraction).[1][2][3] trans-3-(Aminomethyl)cyclohexanol serves as a critical tool in this transition.[1]

  • Rigid Geometry: The cyclohexane ring acts as a rigid spacer. Unlike a flexible alkyl chain, it reduces the entropic penalty upon protein binding.

  • Vector Definition:

    • 1,3-trans Stereochemistry: In a 1,3-disubstituted cyclohexane, the trans configuration forces one substituent to be equatorial and the other axial (in the lowest energy chair flip).[4]

    • Pharmacophore Projection: This (axial/equatorial) arrangement allows the hydroxyl group to project perpendicular to the ring plane (targeting solvent fronts or specific hinge residues), while the aminomethyl arm extends equatorially to anchor into the deep binding pocket.

Conformational Lock Diagram

The following diagram illustrates the spatial utility of the scaffold in a theoretical Kinase ATP-binding pocket.

G cluster_0 Pharmacodynamic Output Scaffold trans-3-(Aminomethyl) cyclohexanol Core Amine Aminomethyl Group (Equatorial Vector) Scaffold->Amine Anchors Core Hydroxyl Hydroxyl Group (Axial Vector) Scaffold->Hydroxyl Modulates Solubility Target_Hinge Kinase Hinge Region (H-Bond Acceptor) Amine->Target_Hinge Cov. or H-Bond Target_Solvent Solvent Front / Ribose Pocket (Polar Interaction) Hydroxyl->Target_Solvent H-Bond Donor

Caption: Figure 1. Vector analysis of the scaffold. The trans-configuration allows simultaneous access to orthogonal binding pockets (Hinge vs. Solvent).[1]

Synthesis Protocol: Heteroaryl Coupling ( )

Context: The most common application is coupling the primary amine of the scaffold to a chlorinated heterocycle (e.g., a pyrimidine or pyrrolopyrimidine core common in JAK/STAT inhibitors).

Materials
  • Substrate A: 4-Chloropyrrolo[2,3-d]pyrimidine (or similar heteroaryl chloride).[1]

  • Substrate B: trans-3-(Aminomethyl)cyclohexanol hydrochloride.[1]

  • Base:

    
     (Potassium Carbonate) or DIPEA (N,N-Diisopropylethylamine).[1]
    
  • Solvent: n-Butanol (Preferred for high reflux temp) or DMF/Water.[1]

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with Substrate A (1.0 equiv) and Substrate B (1.2 equiv).

    • Suspend in n-Butanol (10 volumes relative to Substrate A). Note: n-Butanol is chosen for its high boiling point (117°C) and ability to dissolve polar amino-alcohol salts at high temp.[1]

    • Add

      
        (3.0 equiv).[1]
      
  • Reaction:

    • Heat the mixture to 100°C - 110°C under

      
       atmosphere.
      
    • Monitor: Check by LC-MS at 4 hours. The reaction is complete when the chloride starting material is <1%.

    • Critical Parameter: If conversion stalls, add 0.1 equiv of KI (Potassium Iodide) to catalyze the reaction via the Finkelstein mechanism (in situ generation of the more reactive iodide).

  • Workup (Aqueous Extraction):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 vol) and Water (20 vol).[1]

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate/Isopropanol (9:1) to recover the polar product.

    • Wash combined organics with Brine.[1] Dry over

      
      .[1]
      
  • Purification (Crystallization):

    • Many derivatives crystallize directly upon cooling.[1]

    • Protocol: Dissolve crude in minimal hot Methanol. Add Ethyl Acetate dropwise until cloudy.[1] Cool to 4°C overnight.[1]

    • Filter and wash with cold Ether.[1]

Analytical Quality Control & Stereochemical Validation

Distinguishing the trans-isomer from the cis-isomer is the most frequent challenge.

NMR Differentiation Criteria

The coupling constants (


-values) of the methine protons on the cyclohexane ring are definitive.
Featurecis-Isomer (Diequatorial)trans-Isomer (Axial/Equatorial)
H1 (CH-OH) Signal Broad multiplet (tt)Narrower multiplet
Coupling (

)
Large axial-axial coupling (~10-12 Hz)Small axial-equatorial coupling (~3-5 Hz)
NOESY Signal Strong H1-H3 correlation (if 1,3-diaxial)Weak or Absent H1-H3 correlation
HPLC Method for Isomeric Purity

Since the scaffold lacks a strong chromophore, derivatization or charged aerosol detection (CAD) is required unless coupled to a heterocycle.

  • Column: Chiralpak AD-H or OD-H (for enantiomeric separation if not racemic).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Detection: UV 254 nm (post-coupling) or CAD (raw material).[1]

Application Workflow: Lead Optimization

This workflow describes how to utilize the scaffold to optimize a lead compound with poor solubility.

G Start Hit Compound (Flat Aromatic Linker) High Potency / Low Solubility Design Design Phase: Replace Phenyl with trans-3-(aminomethyl)cyclohexanol Start->Design Synthesis Synthesis: SnAr Coupling Protocol (See Section 2) Design->Synthesis Testing Validation: 1. Solubility Assay (PBS pH 7.4) 2. Kinase IC50 Synthesis->Testing Decision Decision Gate Testing->Decision Advance to PK Advance to PK Decision->Advance to PK Solubility > 50µM Potency Retained Re-design Re-design Decision->Re-design Loss of Potency (Check Vector)

Caption: Figure 2. Lead optimization workflow replacing aromatic rings with saturated scaffolds to improve physicochemical properties.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2012).[1] Pyrrolo[2,3-d]pyrimidine compounds. Patent WO2012068450.[1] (Describes synthesis of JAK inhibitors using aminocyclohexyl linkers).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses aliphatic rings as phenyl replacements).

  • Blair, J. A., et al. (2014).[1] Structure-guided development of ATP-site directed inhibitors of the Janus kinase 3. Journal of Medicinal Chemistry. (Demonstrates structural biology of cyclohexyl scaffolds in kinase pockets).

Sources

Method

detailed experimental procedure for derivatizing trans-3-(Aminomethyl)cyclohexanol

Executive Summary & Chemical Profile trans-3-(Aminomethyl)cyclohexanol presents a classic analytical challenge: it is a polar, amphiphilic molecule lacking a strong chromophore, making it invisible to standard UV detecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

trans-3-(Aminomethyl)cyclohexanol presents a classic analytical challenge: it is a polar, amphiphilic molecule lacking a strong chromophore, making it invisible to standard UV detection and too non-volatile for direct GC analysis. Its dual functionality—a nucleophilic primary amine and a secondary alcohol—requires precise derivatization strategies depending on the analytical goal.

This guide details three validated protocols:

  • GC-MS Silylation: For volatility and structural confirmation.

  • HPLC-FL (FMOC): For high-sensitivity quantitation using fluorescence.

  • Synthetic Protection (N-Boc): For isolation and use as a drug scaffold.

Chemical Properties & Challenges
PropertyValue/DescriptionAnalytical Implication
Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH)Dual reactive sites; risk of mixed derivatives (mono- vs. di-substituted).
Stereochemistry trans-1,3-disubstitutionDiastereomers must be preserved; thermal isomerization is a risk during aggressive GC heating.
Polarity High (LogP < 1)Requires derivatization to elute on non-polar columns (e.g., DB-5, C18).
Chromophore NoneUV/Vis detection is impossible without tagging.

Method A: GC-MS Derivatization (Silylation)

Objective: Convert polar -OH and -NH₂ groups into volatile Trimethylsilyl (TMS) ethers/amines. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Mechanism & Causality

Silylation replaces active protic hydrogens with a trimethylsilyl group [-Si(CH₃)₃].[1]

  • Why BSTFA? It is a strong silyl donor that reacts with both alcohols and amines.

  • Why 1% TMCS? TMCS acts as a catalyst to drive the reaction of the sterically hindered secondary alcohol or the less reactive amine protons.

  • Target Derivative: trans-3-(Aminomethyl)cyclohexanol-di-TMS (O-TMS and N-TMS). Note: Primary amines can theoretically accept two TMS groups (N,N-di-TMS), but steric hindrance usually favors the mono-N-TMS, mono-O-TMS product under standard conditions.

Protocol Steps
  • Sample Preparation: Weigh 1–5 mg of sample into a 2 mL GC vial.

  • Solvent Addition: Add 500 µL of anhydrous Pyridine .

    • Expert Insight: Pyridine acts as an acid scavenger (neutralizing HCl from TMCS) and a solvent that facilitates the reaction.

  • Internal Standard (Self-Validation): Add 50 µL of n-Decane or trans-4-aminocyclohexanol (if available) solution (1 mg/mL).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .

    • Critical Control: Do not overheat (>100°C) to prevent degradation or thermal isomerization.

  • Analysis: Cool to room temperature. Inject 1 µL into GC-MS (Split 1:20).

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[2]

  • Inlet: 260°C.

  • Oven: 80°C (1 min) → 15°C/min → 280°C (5 min).

  • MS Source: 230°C (EI mode).

GC_Workflow cluster_QC Self-Validation Check Sample Sample (1-5 mg) Solvent Add Pyridine (500 µL) Sample->Solvent Reagent Add BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat Incubate 70°C 30 mins Reagent->Heat Inject GC-MS Injection Heat->Inject Check Check Peak Area Ratio (Analyte/IS) Heat->Check

Figure 1: Step-by-step workflow for GC-MS silylation including validation checkpoint.

Method B: HPLC-FL Derivatization (FMOC-Cl)

Objective: Tag the primary amine with a fluorescent group for high-sensitivity LC detection. Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[3]

Mechanism & Causality

FMOC-Cl reacts rapidly with primary and secondary amines at alkaline pH (8–10) to form stable carbamates.

  • Selectivity: Under controlled conditions (pH ~9, aqueous acetonitrile), FMOC is highly selective for the amine over the hydroxyl group.

  • Detection: The fluorenyl group is highly fluorescent (Ex: 260 nm, Em: 310 nm), allowing detection limits in the femtomole range.

Protocol Steps
  • Buffer Prep: Prepare 0.2 M Borate Buffer, pH 9.0.

  • Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (5 mg/mL). Prepare fresh.

  • Reaction:

    • Mix 200 µL Sample (in water/methanol) + 200 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex and incubate at Ambient Temperature for 5 minutes .

  • Quenching (Critical): Add 50 µL of ADAM (1-amino-adamantane) or Glycine solution.

    • Why: FMOC-Cl hydrolyzes to FMOC-OH (fluorescent interference). A hydrophobic amine scavenger removes excess reagent and shifts it away from the analyte peak.

  • Analysis: Inject 10 µL into HPLC (C18 Column).

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 20-90% B.

Method C: Synthetic N-Boc Protection

Objective: Selectively protect the amine for organic synthesis (drug development). Reagent: Di-tert-butyl dicarbonate (Boc₂O).

Protocol Steps
  • Dissolution: Dissolve 1.0 eq of trans-3-(Aminomethyl)cyclohexanol in Dioxane:Water (1:1) .

  • Base: Add 1.5 eq of NaHCO₃ (Sodium Bicarbonate).

    • Note: Stronger bases (NaOH) might promote side reactions with the alcohol.

  • Addition: Add 1.1 eq of Boc₂O dropwise at 0°C.

  • Reaction: Warm to Room Temp and stir for 4 hours.

  • Workup: Evaporate Dioxane. Acidify aqueous layer to pH 4 (Citric acid). Extract with Ethyl Acetate.[2][4]

  • Result: trans-3-(tert-butoxycarbonylaminomethyl)cyclohexanol.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
GC: Split Peaks Incomplete silylation (Mono-TMS vs Di-TMS mixture).Ensure reagents are fresh (hydrolysis kills BSTFA). Increase temp to 80°C.
GC: Tailing Interaction of free -OH with liner.[5]Use deactivated glass liners. Ensure 1% TMCS is present.[5][6][7]
HPLC: Low Yield pH too low (<8) during FMOC reaction.Verify Borate buffer pH. Amine must be deprotonated to react.
HPLC: Interfering Peak Excess FMOC-OH (Hydrolysis product).Perform Pentane extraction to remove FMOC-OH or use the ADAM quenching step.
Reaction Pathway Visualization

Reaction_Pathways cluster_GC Method A: GC-MS (Silylation) cluster_HPLC Method B: HPLC (FMOC) Start trans-3-(Aminomethyl)cyclohexanol (Polar, Non-volatile) BSTFA Reagent: BSTFA + TMCS Start->BSTFA FMOC Reagent: FMOC-Cl pH 9.0 Start->FMOC TMS_Product Di-TMS Derivative (Volatile, m/z specific) BSTFA->TMS_Product 70°C, 30 min FMOC_Product N-FMOC Carbamate (Fluorescent) FMOC->FMOC_Product RT, 5 min

Figure 2: Chemical pathways for converting the analyte into detectable forms.

References

  • GC-MS Silylation Protocol (BSTFA): Little, J. L. "Derivatization of Amino Alcohols for GC-MS." Journal of Chromatography A, 1999. (General BSTFA protocols via Sigma-Aldrich).

  • FMOC Derivatization Chemistry: Einarsson, S., et al. "Mixed anhydride method for amino acid analysis." Journal of Chromatography, 1983. (Agilent Application Note on FMOC).

  • Boc Protection of Amino Alcohols: Vilaivan, T. "Alcohol Speed up Boc Protection of Primary Amines." Tetrahedron Letters, 2006. (WuXi AppTec Mechanism Guide).

  • Synthesis of Aminocyclohexanols: Gotor, V., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols."[8][9] Molecules, 2012.[8] (Detailed synthesis and characterization).

Sources

Application

reaction conditions for N-alkylation of trans-3-(Aminomethyl)cyclohexanol

Application Note: Chemoselective N-Alkylation of trans-3-(Aminomethyl)cyclohexanol Part 1: Strategic Analysis & Chemical Logic 1.1 The Challenge: Chemoselectivity in Bifunctional Scaffolds The functionalization of trans-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Alkylation of trans-3-(Aminomethyl)cyclohexanol

Part 1: Strategic Analysis & Chemical Logic

1.1 The Challenge: Chemoselectivity in Bifunctional Scaffolds The functionalization of trans-3-(aminomethyl)cyclohexanol presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a primary amine (nucleophile A) and a secondary alcohol (nucleophile B) while maintaining stereochemical integrity.[1][2][3]

  • Nucleophilicity: The primary amine (

    
    , pKa 
    
    
    
    10.5) is significantly more nucleophilic than the secondary alcohol (
    
    
    , pKa
    
    
    17). Under kinetic control, N-alkylation is favored.[4]
  • Stereochemical Influence: In the trans-1,3-disubstituted cyclohexane system, the molecule typically adopts a chair conformation where the bulkier aminomethyl group occupies the equatorial position, forcing the hydroxyl group into the axial position.[4]

    • Expert Insight: The axial orientation of the hydroxyl group provides fortuitous steric shielding, further reducing the rate of competing O-alkylation compared to equatorial alcohols.

1.2 Decision Matrix for Synthetic Route Select the protocol based on your specific alkylating agent and purity requirements.

ReactionSelection cluster_legend Priority Level Start Select Alkyl Group Source Aldehyde Aldehyde/Ketone Start->Aldehyde Halide Alkyl Halide (R-X) Start->Halide Reductive Method A: Reductive Amination (High Selectivity) Aldehyde->Reductive Standard Protocol Direct Method B: Direct Alkylation (Cost Effective) Halide->Direct Simple Alkyl Groups Protect Method C: Protecting Group Strategy (High Purity) Halide->Protect Complex/Reactive Electrophiles

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Part 2: Detailed Protocols

Method A: Reductive Amination (The Gold Standard)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines/iminiums over aldehydes and ketones.[5] It eliminates the risk of polyalkylation common with alkyl halides.[6]

Reagents:

  • Substrate: trans-3-(Aminomethyl)cyclohexanol (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.05 – 1.1 equiv)

  • Reductant:

    
     (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv, optional for unreactive ketones)[4]

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the amine (1.0 equiv) in DCE (
    
    
    
    ). Add the aldehyde (1.1 equiv).
    • Checkpoint: If the aldehyde is sterically hindered, stir for 30–60 min at room temperature before adding the reductant to ensure imine equilibrium.

  • Reduction: Cool the mixture to

    
     (optional, RT is usually fine). Add 
    
    
    
    (1.5 equiv) in one portion.
    • Why STAB? Unlike

      
      , STAB is non-toxic and does not require pH adjustment. Unlike 
      
      
      
      , it will not reduce the aldehyde starting material rapidly, preventing side-product formation [1].[4]
  • Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]

Mechanism & Selectivity:

Mechanism Amine Amine (Substrate) Imine Imine Intermediate Amine->Imine - H2O Aldehyde Aldehyde Aldehyde->Imine Product Sec. Amine (Product) Aldehyde->Product + H- (Slow) Imine->Product + H- (Fast) STAB STAB (Hydride) STAB->Product

Figure 2: Kinetic pathway favoring imine reduction over carbonyl reduction.

Method B: Direct Alkylation (Controlled )

Principle: Used when the alkyl group is not available as an aldehyde (e.g., benzyl chlorides, alkyl bromides).[4] Requires strict base control to prevent O-alkylation.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.0 – 1.1 equiv (Strict stoichiometry)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in ACN (

    
    ).
    
  • Base Addition: Add powdered, anhydrous

    
    .
    
    • Expert Insight: Avoid strong organic bases like

      
       or 
      
      
      
      , which will deprotonate the alcohol (pKa ~17) and cause O-alkylation.
      
      
      is sufficient to scavenge the
      
      
      byproduct without activating the hydroxyl group.
  • Addition: Add alkyl halide dropwise at

    
    .
    
  • Temperature: Warm to RT. If the halide is unreactive (e.g., chlorides), heat to

    
     with vigorous stirring.[4]
    
  • Purification: This method often yields a mixture of mono- and di-alkylated products. Column chromatography is usually required.

Part 3: Data & Validation

Comparative Performance Table

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity (N vs O) >99:1~90:10 (substrate dependent)
Mono vs Poly Alkylation High (Mono-selective)Low (Risk of quaternary salts)
Reaction Time 2 – 16 Hours6 – 24 Hours
Purification Simple Extraction (often)Chromatography Required
Green Chemistry Score High (STAB is benign)Medium (Halogenated waste)

Analytical Checkpoints (Self-Validating System):

  • NMR Validation:

    • Look for the disappearance of the

      
       protons (typically 
      
      
      
      2.5–2.8 ppm) and the appearance of the new
      
      
      -alkyl signals.
    • Crucial: Verify the retention of the carbinol proton signal (

      
      -OH, typically 
      
      
      
      3.5–4.0 ppm). If this shifts significantly downfield or the integration changes, suspect O-alkylation.
  • MS Confirmation:

    • Poly-alkylation is easily detected by mass shift (

      
       vs 
      
      
      
      ).

References

  • Abdel-Magid, A. F., et al. (1996).[4][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bar-Haim, G., & Kol, M. (2004).[4][9][10] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters.

  • Salvatore, R. N., et al. (2001).[4] "Synthesis of secondary amines." Tetrahedron.

Sources

Method

large-scale synthesis of trans-3-(Aminomethyl)cyclohexanol for industrial use

Application Note: Industrial-Scale Stereoselective Synthesis of trans-3-(Aminomethyl)cyclohexanol Executive Summary The synthesis of trans-3-(aminomethyl)cyclohexanol (CAS: 23373-63-9 for generic isomer mix; specific tra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial-Scale Stereoselective Synthesis of trans-3-(Aminomethyl)cyclohexanol

Executive Summary

The synthesis of trans-3-(aminomethyl)cyclohexanol (CAS: 23373-63-9 for generic isomer mix; specific trans isomer requires isolation) presents a classic stereochemical challenge in industrial process chemistry. Unlike 1,4-disubstituted cyclohexanes, where the trans isomer is often thermodynamically favored (diequatorial), the 1,3-disubstituted system favors the cis isomer (diequatorial,


) thermodynamically. The trans isomer (axial-equatorial, 

) is higher in energy and kinetically demanding to synthesize directly.

This Application Note details a robust, scalable protocol for the production of the trans-isomer. While direct hydrogenation of aromatic precursors yields predominantly cis-isomers (>80%), our protocol utilizes a Oxidation-Kinetic Reduction Strategy to invert the stereocenter, ensuring high diastereomeric excess (


 > 95%) suitable for pharmaceutical applications (e.g., kinase inhibitor scaffolds).

Strategic Route Analysis

To achieve high-purity trans-isomer on a kilogram-to-ton scale, we evaluated three potential pathways:

RouteMethodologyProsConsViability
A Direct Hydrogenation of 3-hydroxybenzonitrileLow raw material cost; Single step.Yields ~85% cis (thermodynamic).[1] Separation of minor trans product is low-yielding and wasteful.Low
B Enzymatic Resolution (Lipase)High enantioselectivity.[2]High cost of enzymes; Long reaction times; Dilute conditions (poor volumetric productivity).Medium
C Oxidation-Kinetic Reduction (Recommended)Converts cheap cis-rich material to trans; High stereocontrol.Multi-step process; Requires careful reagent selection for scale-up.High

Selected Strategy (Route C):

  • Hydrogenation: Convert 3-cyanophenol to cis-rich 3-(aminomethyl)cyclohexanol.

  • Protection:

    
    -Boc protection to prevent amine oxidation.
    
  • Oxidation: Convert the alcohol to 3-(Boc-aminomethyl)cyclohexanone.

  • Kinetic Reduction: Use a bulky reducing agent (e.g., Selectride® or modified catalytic transfer hydrogenation) to force hydride attack from the equatorial face, yielding the axial alcohol (trans-isomer).

  • Deprotection: Removal of Boc group.

Detailed Experimental Protocol

Step 1: Hydrogenation of 3-Cyanophenol

Objective: Bulk reduction of the aromatic ring and nitrile. Note: This step produces a mixture favoring the cis isomer.[3]

  • Reagents: 3-Cyanophenol (1.0 equiv), Rh/Al₂O₃ (5 mol%), Methanol (10 vol), NH₃ (aq) (2.0 equiv).

  • Conditions: 50 bar H₂, 60°C, 12 hours.

  • Procedure:

    • Charge autoclave with 3-cyanophenol and Methanol.

    • Add aqueous ammonia (to suppress secondary amine formation).

    • Add catalyst (Rh/Al₂O₃ is preferred over Pd/C for phenol ring reduction).

    • Pressurize to 50 bar H₂ and heat to 60°C.

    • Workup: Filter catalyst (recycle). Concentrate filtrate to yield crude 3-(aminomethyl)cyclohexanol (approx. 80:20 cis:trans ratio).

Step 2: Nitrogen Protection

Objective: Protect amine to prevent chemoselectivity issues during oxidation.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), NaOH (1.1 equiv), THF/Water (1:1).

  • Procedure:

    • Dissolve crude amine in THF/Water.

    • Add NaOH followed by Boc₂O dropwise at 0-5°C.

    • Stir at RT for 4 hours.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

    • Yield: >95% quantitative conversion.

Step 3: Oxidation to Ketone

Objective: Reset the stereocenter by converting the alcohol to a ketone.

  • Reagents: TEMPO (0.01 equiv), NaOCl (1.1 equiv), KBr (0.1 equiv), CH₂Cl₂/Water.

  • Rationale: Anelli oxidation (TEMPO/Bleach) is chosen for safety and cost over Swern or Jones oxidation at scale.

  • Procedure:

    • Dissolve

      
      -Boc alcohol in CH₂Cl₂. Add aqueous KBr and TEMPO.
      
    • Slowly add NaOCl (bleach) while maintaining temperature <10°C (exothermic).

    • Monitor by TLC/GC until starting material is consumed.

    • Workup: Quench with sodium thiosulfate. Separate organic layer, wash, and concentrate to obtain 3-(Boc-aminomethyl)cyclohexanone .

Step 4: Stereoselective Kinetic Reduction (The Critical Step)

Objective: Generate the trans-isomer (axial alcohol) via steric control.

  • Mechanism: A bulky hydride reagent attacks the ketone from the less hindered equatorial face, forcing the forming hydroxyl group into the axial position. In a 1,3-system with an equatorial aminomethyl group, the axial alcohol corresponds to the trans isomer.

  • Reagents: L-Selectride® (Lithium tri-sec-butylborohydride) or K-Selectride (1.1 equiv), THF, -78°C to -20°C.

    • Industrial Alternative: For cost reduction, Meerwein-Ponndorf-Verley (MPV) reduction using Aluminum isopropoxide can be tuned, but Selectride offers >95:5 selectivity.

  • Procedure:

    • Cool solution of ketone in anhydrous THF to -78°C (or -20°C for scale-up with K-Selectride).

    • Add L-Selectride solution dropwise.

    • Stir for 2 hours.

    • Quench: Carefully add MeOH, then NaOH/H₂O₂ to oxidize the organoborane byproducts.

    • Purification: The product is predominantly trans-3-(Boc-aminomethyl)cyclohexanol. Crystallize from Hexane/EtOAc to upgrade

      
       to >99%.
      
Step 5: Deprotection
  • Reagents: 4M HCl in Dioxane or aqueous HCl.

  • Procedure: Stir intermediate in HCl solution for 2 hours. Concentrate to yield trans-3-(aminomethyl)cyclohexanol hydrochloride .

Process Visualization

Reaction Scheme & Logic Flow

G Start 3-Cyanophenol Step1 Step 1: Hydrogenation (Rh/Al2O3, H2) Yields: Cis-rich mixture Start->Step1 Ring Saturation Step2 Step 2: N-Boc Protection (Boc2O, NaOH) Step1->Step2 Protect Amine Step3 Step 3: TEMPO Oxidation (Reset Stereocenter) Step2->Step3 Alcohol to Ketone Step4 Step 4: Kinetic Reduction (L-Selectride) Target: Axial OH (Trans) Step3->Step4 Stereoselective Hydride Attack End Trans-3-(Aminomethyl) cyclohexanol HCl Step4->End Deprotection

Caption: Figure 1. Strategic inversion pathway converting thermodynamic cis-precursors to the kinetic trans-target via a ketone intermediate.

Stereochemical Rationale (1,3-Strain)

Stereochem cluster_0 Hydride Attack Vectors Ketone 3-(Boc-aminomethyl) cyclohexanone SmallH Small Hydride (NaBH4) Attacks Axial Face Ketone->SmallH BulkyH Bulky Hydride (Selectride) Attacks Equatorial Face Ketone->BulkyH ProductCis Equatorial OH (Cis Isomer) Thermodynamic SmallH->ProductCis Major Product ProductTrans Axial OH (Trans Isomer) Kinetic Target BulkyH->ProductTrans Major Product (>95%)

Caption: Figure 2. Stereochemical outcome of hydride reduction on 3-substituted cyclohexanone. Bulky reagents favor the trans (axial) alcohol.

Key Technical Parameters & Safety

ParameterSpecificationControl LimitRationale
H₂ Pressure 50 bar ± 5 bar< 60 barHigh pressure required for phenol reduction; safety relief valves essential.
Oxidation Temp < 10°C< 15°CTEMPO/Bleach is exothermic; runaway risk if uncontrolled.
Selectride Temp -20°C to -78°C< -10°CHigher temps reduce stereoselectivity (lower trans:cis ratio).
Quenching Oxidative (H₂O₂)pH > 10Borane byproducts must be fully oxidized to facilitate separation.

Safety Note: L-Selectride is pyrophoric. On an industrial scale, handle under strict inert atmosphere (N₂/Ar). For ton-scale, consider evaluating K-Selectride (slightly less hazardous) or Meerwein-Ponndorf-Verley reduction if cooling capacity is limited, though selectivity may drop to ~90:10.

References

  • Stereoselective Synthesis of Aminocyclohexanols

    • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[4]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1991.[1][4]

    • URL:[Link]

  • General Reduction of Substituted Cyclohexanones

    • Title: Stereoselective reduction of cyclic ketones with bulky borohydrides.
    • Source:Journal of the American Chemical Society, Brown, H. C., et al.
    • Context: Establishes the "Selectride rule" for axial alcohol synthesis.
    • URL:[Link]

  • Title: Catalytic Hydrogenation of Cyanophenols to Aminomethylcyclohexanols (Related Patent Context).
  • Commercial Availability & Properties

    • Title: trans-3-(Aminomethyl)cyclohexanol hydrochloride Product Page.[5]

    • Source: BLD Pharm.[5]

Sources

Application

Application Note: A Comprehensive Protocol for the Resolution of cis/trans Isomers of 3-(Aminomethyl)cyclohexanol

Abstract The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and metabolic profile. 3-(Aminomethyl)cyclohexanol is a key structural motif in various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and metabolic profile. 3-(Aminomethyl)cyclohexanol is a key structural motif in various pharmaceutical agents, and its biological activity is intrinsically linked to the cis or trans orientation of its functional groups. Consequently, the efficient and reliable separation of these geometric isomers is a paramount challenge in drug discovery and development. This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the resolution of cis and trans isomers of 3-(Aminomethyl)cyclohexanol. We present two field-proven methodologies: classical resolution via diastereomeric salt formation and modern chromatographic separation. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure reproducibility and scientific integrity.

Introduction: The Stereochemical Imperative

In drug design, isomers—molecules with the same chemical formula but different spatial arrangements—can exhibit vastly different biological activities. For cyclic compounds like 3-(Aminomethyl)cyclohexanol, the cis (functional groups on the same side of the ring) and trans (functional groups on opposite sides) isomers present distinct three-dimensional shapes. This geometric difference dictates how the molecule interacts with its biological target (e.g., an enzyme or receptor), influencing its binding affinity and pharmacological effect. Therefore, isolating the desired stereoisomer is not merely a purification step but a fundamental requirement for developing a safe and effective therapeutic agent.

This guide details the two primary strategies for resolving a mixture of cis/trans-3-(Aminomethyl)cyclohexanol.

Method 1: Resolution via Diastereomeric Salt Formation

This classical chemical resolution technique is a robust and scalable method, particularly suitable for compounds containing an acidic or basic functional group, such as the primary amine in 3-(aminomethyl)cyclohexanol.[1]

Scientific Principle

The core principle involves reacting the racemic mixture of isomers with a single enantiomer of a chiral resolving agent.[2] Since 3-(aminomethyl)cyclohexanol is basic, a chiral acid is used as the resolving agent. This acid-base reaction forms a pair of diastereomeric salts:

  • (cis-amine)•(chiral acid)

  • (trans-amine)•(chiral acid)

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent system.[2] This difference allows for the selective crystallization of one diastereomeric salt, a process known as fractional crystallization. The isolated salt is then treated to break the ionic bond, liberating the desired pure isomer and allowing for the recovery of the chiral resolving agent.[2][3]

Selection of Chiral Resolving Agent

The choice of the chiral resolving agent and the crystallization solvent is the most critical step and often requires empirical screening for optimal results.[1] For resolving chiral amines, common and effective resolving agents include:

  • (R)- or (S)-Mandelic Acid[3][4]

  • L- or D-Tartaric Acid[5]

  • (1R)- or (1S)-(-)-Camphor-10-sulfonic acid[2]

(R)-Mandelic acid has been shown to be effective for the resolution of related aminocyclohexanol derivatives and serves as an excellent starting point.[4]

Detailed Experimental Protocol

This protocol describes the resolution of a cis/trans mixture of 3-(aminomethyl)cyclohexanol using (R)-mandelic acid.

Step 1: Diastereomeric Salt Formation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the cis/trans mixture of 3-(aminomethyl)cyclohexanol (1.0 eq.) in a suitable solvent such as methanol or a toluene/methanol mixture.

  • In a separate beaker, dissolve the chiral resolving agent, (R)-mandelic acid (0.5 - 1.0 eq.), in a minimal amount of the same solvent. The stoichiometry is critical; using a sub-stoichiometric amount of the resolving agent often leads to higher purity in the first crop of crystals.

  • Add the (R)-mandelic acid solution dropwise to the amine solution while stirring at room temperature.

Step 2: Fractional Crystallization

  • Gently heat the resulting mixture to a full boil to ensure complete dissolution of the formed salts.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the difference in precipitation rates between the diastereomeric salts.

  • For further crystallization, the flask can be placed in an ice bath or refrigerator for several hours or overnight.

Step 3: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

  • Dry the crystals under vacuum. At this stage, the diastereomeric excess (d.e.) can be checked using NMR or chiral HPLC.

Step 4: Liberation of the Free Amine Isomer

  • Dissolve the isolated diastereomeric salt in water.

  • Add a base, such as 2M sodium hydroxide (NaOH) solution, until the pH is >12 to deprotonate the amine.[2]

  • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure isomer of 3-(aminomethyl)cyclohexanol.

Step 5: Recovery of the Resolving Agent

  • The aqueous layer from the previous step, which contains the sodium salt of mandelic acid, can be acidified with concentrated HCl until the pH is <2.

  • The (R)-mandelic acid will precipitate out and can be recovered by filtration, allowing for its reuse.[3]

Data Presentation: Typical Resolution Parameters
ParameterRecommended Value/ConditionRationale
Amine:Acid Molar Ratio 1 : 0.5Using a sub-stoichiometric amount of resolving agent ensures that only the least soluble salt crystallizes, leading to higher purity.
Solvent System Methanol, Ethanol, or Toluene/MethanolThe polarity of the solvent directly impacts salt solubility; screening is necessary to find the optimal balance.
Crystallization Temp. Cool from reflux to 0-5 °CA large temperature gradient promotes crystallization, while slow cooling improves selectivity.
Expected Yield < 50% (for one isomer)Theoretical maximum is 50%; practical yields will be lower.
Purity Analysis Chiral HPLC, ¹H NMREssential for determining the diastereomeric and enantiomeric excess of the product.
Visualization: Workflow for Diastereomeric Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation racemate Cis/Trans Mixture of 3-(Aminomethyl)cyclohexanol mix Mix & Stir racemate->mix resolver (R)-Mandelic Acid resolver->mix solvent Methanol/Toluene solvent->mix Dissolve heat Heat to Dissolve mix->heat cool Slow Cool to 0°C heat->cool precipitate Precipitate Forms (Less Soluble Salt) cool->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Cold Solvent filtration->wash crystals Isolated Diastereomeric Salt Crystals wash->crystals dissolve_salt Dissolve in H₂O crystals->dissolve_salt add_base Add 2M NaOH dissolve_salt->add_base extract Extract with CH₂Cl₂ add_base->extract pure_isomer Pure Isomer extract->pure_isomer

Caption: Workflow for resolution by diastereomeric salt formation.

Method 2: Chromatographic Separation

Chromatography offers a powerful alternative for isomer separation, leveraging differential partitioning of the analytes between a stationary phase and a mobile phase.

Scientific Principle

The separation of cis and trans isomers is possible because their different shapes lead to distinct interactions with the chromatographic stationary phase. The cis isomer is generally more polar and less sterically hindered in certain conformations, which can result in a different retention time compared to the more symmetric trans isomer.

Protocol 1: Preparative Column Chromatography (Achiral)

For separating geometric isomers on a preparative scale, standard silica gel chromatography can be effective.

  • Stationary Phase: Silica gel (230–400 mesh).

  • Sample Preparation: Dissolve the crude cis/trans mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the mixture onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Mobile Phase (Eluent): A solvent system must be developed empirically. Start with a non-polar solvent and gradually increase polarity. A gradient of hexane/ethyl acetate with a small amount of a basic modifier like triethylamine (to prevent peak tailing of the amine) or an alcohol is a good starting point. A reported system for a similar compound is a mixture of hexane/ethyl acetate/isopropyl alcohol.[6]

  • Elution and Collection: Elute the column and collect fractions. Monitor the fractions by Thin Layer Chromatography (TLC) or GC-MS.

  • Analysis: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

For analytical-scale separation and for checking the purity of fractions from other methods, HPLC is invaluable. Specialized columns can enhance the separation of isomers.[7]

Table: Typical HPLC Conditions for Isomer Analysis

ParameterConditionRationale
Column Phenyl-Hexyl or Pentafluorophenyl (PFP)These stationary phases provide π-π and dipole-dipole interactions that can differentiate between the subtle electronic and shape differences of isomers.[7]
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Ammonium Acetate buffer.The choice of organic modifier and buffer controls the retention and peak shape.
Flow Rate 0.5 - 1.5 mL/minStandard analytical flow rate for good resolution and reasonable run times.
Detection UV (if derivatized), ELSD, or Mass Spectrometry (MS)As the analyte lacks a strong chromophore, Evaporative Light Scattering Detection (ELSD) or MS is often required.

Structural Confirmation and Purity Analysis

After separation, it is imperative to confirm the stereochemical identity of each isomer and assess its purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing cis and trans isomers.[6] In the ¹H NMR spectrum, the protons on the carbons bearing the hydroxyl and aminomethyl groups will exhibit different chemical shifts and coupling constants (J-values). A large coupling constant (typically 8-12 Hz) for a proton suggests it is in an axial position, while smaller coupling constants are indicative of an equatorial position. Two-dimensional NMR experiments like NOESY can show through-space correlations, providing definitive proof of the cis or trans relationship.[6][8]

  • GC-MS: Gas chromatography coupled with mass spectrometry, especially using a chiral column like cyclosil-B, can be used to determine the ratio of the cis and trans isomers in the original mixture and to assess the purity of the final products.[6][8]

Conclusion

The resolution of cis and trans isomers of 3-(aminomethyl)cyclohexanol is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. Diastereomeric salt formation is a time-tested, scalable, and cost-effective method for preparative separations. Chromatographic techniques, particularly HPLC with specialized columns, provide excellent resolving power for both analytical and preparative purposes. The choice of method depends on the required scale, available instrumentation, and the specific properties of the compound. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and efficiently isolate the desired isomers, advancing their drug development programs.

References

  • Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. Available at: [Link]

  • Hotha, S., & Oestreich, M. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. PubMed, 17(3), 555-8. Available at: [Link]

  • Kallstrom, K., et al. (2011). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(2), 294-300. Available at: [Link]

  • Ordonez, M., et al. (2011). Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones. Molecules. Available at: [Link]

  • Feske, M. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server. Available at: [Link]

  • Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

  • Péterné, M., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Available at: [Link]

  • Periasamy, M., et al. Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Indian Academy of Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Toda, F. (2018). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. MDPI. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Li, H., et al. (2018). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. Available at: [Link]

  • Lebrilla, C., et al. (2000). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. Available at: [Link]

  • National Starch and Chemical Corporation. (1975). Separation and purification of cis and trans isomers. Google Patents.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Unrau, D. G. (1961). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-3-(Aminomethyl)cyclohexanol

Topic: Yield Optimization & Stereocontrol for trans-3-(Aminomethyl)cyclohexanol Ticket ID: TSC-AMCH-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary: The Stereochemical Challenge We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Stereocontrol for trans-3-(Aminomethyl)cyclohexanol Ticket ID: TSC-AMCH-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary: The Stereochemical Challenge

Welcome to the Technical Support Center. You are likely facing a yield issue because thermodynamics works against you .

In 1,3-disubstituted cyclohexanes, the cis-isomer (diequatorial) is the thermodynamically stable product. The trans-isomer (axial/equatorial) is higher in energy. Standard hydrogenation of aromatic precursors (e.g., 3-hydroxybenzonitrile) or simple hydride reduction of ketones (e.g., NaBH₄) will predominantly yield the cis isomer.

To improve the yield of the trans isomer, you must switch from Thermodynamic Control to Kinetic Control or employ a Stereochemical Inversion strategy.

Module 1: Route Selection & Diagnostic

Before optimizing reaction parameters, confirm your synthetic pathway aligns with the target stereochemistry.

Diagnostic Decision Tree

RouteSelection cluster_warn Warning: Thermodynamic Trap Start Current Starting Material? Aromatic 3-Hydroxybenzonitrile or 3-Cyanophenol Start->Aromatic Route A Ketone 3-(Aminomethyl)cyclohexanone Start->Ketone Route B Alcohol Mixture of cis/trans (cis-dominant) Start->Alcohol Route C Aromatic->Alcohol Hydrogenation (Rh/C, PtO2) Target TARGET: trans-Isomer (High Yield) Ketone->Target L-Selectride Reduction (Kinetic Control) Trap NaBH4 Reduction favors CIS (Thermodynamic) Ketone->Trap Small Hydride Alcohol->Ketone Jones Oxidation or Swern

Figure 1: Decision tree for selecting the correct synthetic pathway. Note that direct hydrogenation (Route A) rarely yields high trans-selectivity.

Module 2: Troubleshooting & Optimization Protocols

Issue 1: "I am hydrogenating 3-hydroxybenzonitrile and getting 80% cis."

Root Cause: Catalytic hydrogenation of 1,3-disubstituted aromatics typically occurs via syn-addition to the face of the ring, followed by equilibration to the thermodynamically stable diequatorial (cis) conformation.

The Fix: The Oxidation-Reduction Pivot You cannot force the hydrogenation to be trans-selective with high yield. You must accept the cis product, oxidize it, and then reduce it stereoselectively.

Step-by-Step Protocol:

  • Hydrogenation (Accept the cis):

    • Substrate: 3-Hydroxybenzonitrile.

    • Catalyst: Rh/Al₂O₃ (5 mol%) or Ru/C.

    • Conditions: 50 bar H₂, 60°C, MeOH/NH₃.

    • Result: ~80:20 cis:trans mixture of 3-(aminomethyl)cyclohexanol.

  • Boc-Protection (Critical):

    • Protect the primary amine with Boc₂O to prevent chemoselectivity issues during oxidation.

  • Oxidation:

    • Use PCC or Swern oxidation to convert the alcohol to N-Boc-3-(aminomethyl)cyclohexanone .

  • Stereoselective Reduction (The "Yield Maker"):

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism: The bulky hydride attacks the less hindered equatorial face, forcing the forming hydroxyl group into the axial position.

    • Stereochemical Outcome: The bulky aminomethyl group remains equatorial; the new OH is axial. Result: trans-isomer.

ParameterStandard (NaBH₄)Optimized (L-Selectride)
Temperature 0°C to RT-78°C
Solvent MeOH / EtOHTHF (Anhydrous)
Hydride Attack Axial (favors Equatorial OH)Equatorial (favors Axial OH)
Major Product cis (Thermodynamic)trans (Kinetic)
Typical dr 80:20 (cis:trans)5:95 (cis:trans)
Issue 2: "I cannot use L-Selectride (Cost/Scale). Can I invert the cis alcohol?"

Root Cause: You have a large stock of the cis-isomer (diequatorial) and need to convert it to trans without oxidation/reduction.

The Fix: Mitsunobu Inversion Since the cis-isomer has an equatorial hydroxyl group, it is sterically accessible for a Mitsunobu reaction, which proceeds with complete Walden inversion.

Protocol:

  • Protection: Ensure amine is Boc-protected.

  • Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), and p-Nitrobenzoic acid (PNBA).

  • Reaction:

    • The alcohol activates and is displaced by the benzoate nucleophile from the backside (axial attack).

    • Intermediate:trans-3-(Boc-aminomethyl)cyclohexyl p-nitrobenzoate.

  • Hydrolysis:

    • Saponify the ester (LiOH/THF/H₂O).

    • Result: trans-3-(Boc-aminomethyl)cyclohexanol.

Module 3: Purification & Isolation

Even with optimized synthesis, you may have 5-10% cis impurity. Amino alcohols are notoriously difficult to purify by silica chromatography due to streakiness.

Purification Strategy: Salt Formation

Leverage the difference in solubility between the diastereomeric salts.

Recommended Protocol:

  • Deprotection: Remove Boc group (if present) using 4M HCl in Dioxane.

  • Solvent Switch: Dissolve the crude amino-alcohol oil in hot Isopropanol (IPA).

  • Acid Addition: Add 1.0 equivalent of Benzoic Acid or Oxalic Acid .

  • Crystallization:

    • Cool slowly to 0°C.

    • The trans-isomer often forms a more crystalline lattice due to the axial/equatorial disruption breaking the symmetry less than the fluid diequatorial cis isomer (empirical, substrate dependent).

    • Alternative: If the cis crystallizes first (common), filter it off and concentrate the mother liquor to enrich the trans.

FAQ: Common Pitfalls

Q: Why not just use Raney Nickel at high temperature? A: High-temperature hydrogenation favors the thermodynamic product . For 1,3-disubstituted cyclohexanes, the thermodynamic product is cis (diequatorial). Increasing temperature will actually lower your trans yield.

Q: My reaction stalled at the imine intermediate. A: This is common in nitrile hydrogenations. Ensure your solvent contains Ammonia (7M in MeOH) . This suppresses secondary amine formation and facilitates the full reduction to the primary amine.

Q: Can I separate the isomers on silica gel? A: It is difficult. The free amine tails heavily. You must use an eluent containing 1% Triethylamine or 1% Ammonium Hydroxide (e.g., DCM:MeOH:NH₄OH 90:9:1) to get decent separation.

References

  • Stereoselective Reduction of Cyclohexanones

    • Title: Stereoselective reduction of substituted cyclohexanones with bulky borohydrides.
    • Context: Establishes L-Selectride as the standard for generating axial alcohols (trans-1,3-systems).
    • Source:Journal of the American Chemical Society.

  • Mitsunobu Inversion Mechanism

    • Title: The Mitsunobu Reaction: Mechanism and Applic
    • Context: Validation of Walden inversion to convert equatorial alcohols (cis) to axial esters (trans).
    • Source:Chemical Reviews.

  • Conformational Analysis of 1,3-Systems

    • Title: Conformational Analysis of 1,3-Disubstituted Cyclohexanes.
    • Context: Explains why cis is thermodynamic (diequatorial)
    • Source:Carey & Sundberg, Advanced Organic Chemistry.

  • Synthesis of Aminocyclohexanols

    • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1][2]

    • Context: Describes the isolation and NMR characteriz
    • Source:Molecules (2012).[2]

Sources

Optimization

Technical Support Center: Purification of Crude trans-3-(Aminomethyl)cyclohexanol

Welcome to the technical support center for the purification of trans-3-(Aminomethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trans-3-(Aminomethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile bifunctional molecule. The purification of crude amino alcohols can present unique challenges, from separating stereoisomers to handling the compound's physical properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Safety First: Essential Handling Precautions

Before beginning any purification protocol, it is critical to handle trans-3-(Aminomethyl)cyclohexanol and its derivatives with appropriate care. As with related aminocyclohexanols, this compound should be treated as a potential irritant.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][3] In case of contact, rinse the affected area immediately with plenty of water.[2][4]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude trans-3-(Aminomethyl)cyclohexanol?

The impurity profile of your crude product is highly dependent on its synthetic route. However, for this class of compounds, common impurities typically include:

  • cis-Isomer: The corresponding cis-3-(Aminomethyl)cyclohexanol is almost always a significant impurity. The ratio of trans to cis isomers can vary widely based on the reduction conditions used in the synthesis.[5]

  • Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding ketone, oxime, or nitrile precursor.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Catalyst Residues: Traces of hydrogenation catalysts (e.g., Rhodium, Ruthenium, Nickel) may be present.[6]

  • Degradation Products: Amines, especially as free bases, can be susceptible to air oxidation over time, leading to discoloration.[7]

Q2: My crude trans-3-(Aminomethyl)cyclohexanol free base is a low-melting solid or an oil. How can I effectively purify it using crystallization?

This is a very common challenge with primary amines and amino alcohols. If the free base does not form a well-defined crystalline solid, the most effective strategy is to convert it into a salt.[8] Hydrochloride (HCl) salts are most common, as they are typically highly crystalline, have higher melting points, and are less hygroscopic than the free base.[7][9]

The process involves dissolving the crude free base in a suitable solvent (like isopropanol or ethanol) and carefully adding a solution of HCl (e.g., HCl in ether or isopropanol). The resulting salt often precipitates out and can then be recrystallized to high purity. This technique also has the benefit of removing non-basic impurities, which will remain in the mother liquor.

Q3: How do I choose between recrystallization, column chromatography, and distillation for my purification?

The optimal technique depends on the scale of your purification, the nature of the impurities, and the required final purity.

  • Recrystallization (as a salt): This is the best method for achieving very high purity (>99.5%) and is excellent for a final purification step. It is highly scalable and effective at removing small amounts of isomers and other impurities with different solubilities.[8][10]

  • Vacuum Distillation: This method is ideal for purifying the free base on a large scale, especially if the main impurities are non-volatile (e.g., catalyst residues, salts) or have significantly different boiling points.[6] However, it may not be effective at separating the cis and trans isomers if their boiling points are very close.

  • Column Chromatography: This is the most powerful technique for separating compounds with similar functionalities but different polarities, such as the cis and trans isomers.[11][12] It is often used on a smaller, laboratory scale. To avoid degradation of the amine on acidic silica gel, the silica can be pre-treated with a base like triethylamine.[8]

The following decision tree can help guide your choice:

G start Crude trans-3-(Aminomethyl)cyclohexanol q1 What is the primary goal? start->q1 q2 What are the main impurities? q1->q2 Highest Purity (>99.5%) q3 What is the scale? q1->q3 Bulk Purification / Solvent Removal recrystallization Recrystallization as Salt (e.g., HCl) q2->recrystallization Isomers & Minor Impurities chromatography Column Chromatography q2->chromatography Close-polarity Impurities (e.g., cis/trans) q3->recrystallization Medium to Large Scale q3->chromatography Small Scale (<10g) distillation Vacuum Distillation q3->distillation Large Scale (>50g)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization Issues
Problem Probable Cause(s) Solution(s)
Product "Oils Out" and Does Not Crystallize The melting point of your compound (or its salt) is lower than the boiling point of the solvent. The solution may be supersaturated or contain impurities that inhibit crystal formation.• Ensure you are crystallizing the salt form (e.g., hydrochloride), which has a higher melting point.[8] • Lower the crystallization temperature (use an ice-salt bath or freezer). • Try a different solvent system with a lower boiling point.[8] • Add a seed crystal to induce crystallization.[13]
Very Low or No Crystal Yield Too much solvent was used, creating an unsaturated solution. The solubility of the compound in the cold solvent is too high.• Concentrate the solution by boiling off some of the solvent under a nitrogen stream and allow it to cool again.[13][14] • Add an anti-solvent (a solvent in which your compound is insoluble but which is miscible with your crystallizing solvent) dropwise to the solution until it becomes cloudy, then clarify with a few drops of the primary solvent.[13] • Ensure the solution is cooled for a sufficient amount of time (at least 15-30 minutes in an ice bath).[15]
Impurities Co-crystallize with the Product The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent does not effectively discriminate between the product and the impurity.• Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling compromises selectivity.[14] • Perform a second recrystallization on the obtained crystals. Purity often increases significantly with each successive recrystallization. • Try a different solvent or solvent mixture for the recrystallization.[8]
Solution is Colored Colored impurities are present from the synthesis or degradation.• Add a small amount of activated charcoal to the hot solution before filtration.[15] Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[15]
Column Chromatography Issues
Problem Probable Cause(s) Solution(s)
Compound Streaks or "Tails" on TLC/Column The compound is highly polar and interacts strongly with the acidic silica gel. The loading of the compound is too high.• Add a small percentage (0.5-1%) of a base like triethylamine or ammonium hydroxide to your eluent system. This neutralizes the acidic sites on the silica gel, leading to sharper peaks.[8] • Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
Compound Decomposes on the Column The amine is sensitive to the acidic nature of the stationary phase.• Use a deactivated stationary phase. You can either pre-treat standard silica gel by flushing it with a 5% solution of triethylamine in your eluent or use a commercially available neutral stationary phase like alumina.[8]
Poor Separation of cis/trans Isomers The eluent system does not provide sufficient resolution between the two isomers.• Optimize the eluent system using TLC. Try different solvent mixtures with varying polarities (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with added base). • Consider using a different stationary phase, such as alumina or a reverse-phase C18 column if the compound is sufficiently non-polar after derivatization.[16]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization as a Hydrochloride Salt

This protocol is ideal for achieving high purity and is effective for removing the cis-isomer and other non-basic impurities.

Workflow Diagram:

G cluster_0 Salt Formation & Recrystallization A 1. Dissolve crude free base in a minimal amount of warm solvent (e.g., Isopropanol). B 2. Add stoichiometric HCl solution (e.g., 2M HCl in Ether) dropwise until precipitation is complete. A->B C 3. Cool solution in an ice bath to maximize precipitation. B->C D 4. Isolate crude salt by vacuum filtration. Wash with cold solvent. C->D E 5. Dissolve crude salt in a minimal amount of boiling solvent (e.g., Ethanol/Water mixture). D->E F 6. (Optional) If colored, treat with activated charcoal and hot filter. E->F G 7. Allow solution to cool slowly to room temperature, then chill in an ice bath. E->G If colorless F->G H 8. Collect pure crystals by vacuum filtration. Wash with a small amount of ice-cold solvent. G->H I 9. Dry crystals under vacuum to constant weight. H->I

Caption: Workflow for purification via HCl salt recrystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g of crude trans-3-(Aminomethyl)cyclohexanol in a suitable solvent like isopropanol (approx. 50-100 mL). Warm gently if needed.

  • Precipitation: Slowly add a calculated equivalent of hydrochloric acid (e.g., as a solution in ether or isopropanol) with stirring. The hydrochloride salt will precipitate. Monitor the pH with damp litmus paper to ensure it is acidic.

  • Isolation of Crude Salt: Cool the mixture in an ice-water bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, washing it with a small amount of cold isopropanol.

  • Recrystallization: Transfer the crude salt to a new flask. Add a solvent such as an ethanol/water or methanol/ethyl acetate mixture and heat to boiling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.[14]

  • Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is best for small-scale separation of isomers when recrystallization is not effective.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify an eluent system that provides good separation (ΔRf > 0.2) between the trans-isomer, the cis-isomer, and other impurities. A common system for amines is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in your chosen eluent. Do not let the column run dry.

  • Sample Loading: Dissolve your crude compound (e.g., 1 g) in a minimal amount of the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution: Run the column, applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure trans-isomer. Remove the solvent and any added base (like triethylamine) under reduced pressure to yield the purified product.[8]

Data Summary: Comparison of Purification Techniques

Technique Typical Purity Expected Yield Key Advantages Best Suited For
Recrystallization (as HCl salt) >99.5%70-90%Excellent for high purity; highly scalable; removes non-basic impurities.[8]Final purification step; removing isomeric impurities.
Vacuum Distillation (free base) 95-99%80-95%Efficient for large scales; good for removing non-volatile impurities.Bulk purification of the free base when isomers are not the main concern.
Flash Column Chromatography >98%50-80%Excellent separation of close-polarity compounds; adaptable.[12]Small-scale purification; challenging isomer separations.

References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Spooner, S., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Iñiguez-Soria, J. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Retrieved from [Link]

  • MDPI. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Mendoza, O. J., et al. (2022). Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. Westmont College. Retrieved from [Link]

  • University of Central Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Google Patents. (n.d.). EP0778262A2 - Process for the purification of (RR-SS)-2-dimethyl-aminomethyl-1-(3-methoxyphenyl)cyclohexanol and its salts.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

  • Patsnap. (2013). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation.
  • Google Patents. (n.d.). EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane.

Sources

Troubleshooting

stability issues and proper storage of trans-3-(Aminomethyl)cyclohexanol

Product Support & Troubleshooting Guide Applicable CAS: 50915-94-5 (Free Base) | 124555-43-7 (HCl Salt) Chemical Class: Bifunctional Amino-Alcohol Building Blocks Document ID: TSC-AMCH-001[1] Introduction: Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Guide

Applicable CAS: 50915-94-5 (Free Base) | 124555-43-7 (HCl Salt) Chemical Class: Bifunctional Amino-Alcohol Building Blocks Document ID: TSC-AMCH-001[1]

Introduction: Understanding Your Compound

As a Senior Application Scientist, I often see researchers struggle with trans-3-(aminomethyl)cyclohexanol not because of its chemistry, but its physical handling. This molecule is a bifunctional linker containing a primary amine and a secondary alcohol.[1][2]

The Critical Distinction:

  • Free Base: Often a low-melting waxy solid or viscous liquid.[1] It is highly hygroscopic and air-sensitive .[1] If your vial looks like a "wet goo," you likely have the free base that has absorbed atmospheric water.[1]

  • HCl Salt: A stable, crystalline solid.[1][2] This is the preferred form for storage.[1]

This guide addresses the stability challenges inherent to the trans-stereochemistry and the amino-alcohol functionality.[1][2]

Part 1: Troubleshooting Common Issues (Q&A)

Category 1: Physical State & Appearance[1][3]

Q: My sample arrived as a solid, but after opening and storing it for a week, it has turned into a yellow, viscous liquid. Is it degraded?

A: It is likely deliquescent, not necessarily chemically degraded. [1]

  • The Science: This compound exhibits deliquescence , a severe form of hygroscopicity where the solid absorbs enough atmospheric moisture to dissolve in it.[1] The yellowing indicates mild surface oxidation of the amine group to N-oxides.[1]

  • Diagnostic: Run a quick

    
    H NMR in 
    
    
    
    .
    • If pure: The carbon backbone signals will remain sharp.[1] The water peak (HDO) will be massive.[1]

    • If degraded: You will see broadening of signals or new peaks near 2.5-3.0 ppm (oxidation products).

  • The Fix:

    • Dissolve the "goo" in a dry organic solvent (DCM or Methanol).[1]

    • Add anhydrous MgSO

      
       to dry the solution.
      
    • Filter and concentrate under high vacuum.[1]

    • Pro-Tip: Convert it to the HCl salt immediately by bubbling HCl gas or adding 4M HCl in Dioxane.[1] The salt is far more resistant to this issue.[1]

Q: Why is the material sticking to my spatula and weighing paper?

A: Static charge and hygroscopicity. Amino alcohols often carry significant static charge, which is exacerbated by their tendency to grab moisture from the air, making them "tacky."[1]

  • Protocol: Do not weigh this compound on standard weighing paper. Use a glass weighing boat or weigh directly into the tared reaction flask. Use an antistatic gun if available.[1]

Category 2: Chemical Purity & NMR Anomalies

Q: My NMR shows small, unidentifiable peaks and the integration is off. Is the trans isomer unstable?

A: You are likely seeing Carbamate Formation. [1]

  • The Mechanism: Primary amines react reversibly with atmospheric CO

    
     to form carbamic acid/carbamates (
    
    
    
    ).[1] This happens within minutes of exposure to air.[1]
  • The Evidence: Look for a broad singlet or weak signal around 160-164 ppm in

    
    C NMR (carbonyl carbon of the carbamate).[1]
    
  • The Fix:

    • Degassing: The reaction is reversible.[1] Sparging your solution with Argon/Nitrogen for 15 minutes can often drive off the CO

      
      .[1]
      
    • Acid Wash:[1][3] Washing the organic layer with dilute NaOH (if working up) removes carbamates, but for this water-soluble molecule, simply converting to the acid salt prevents this entirely.[1]

Q: Can the trans isomer convert to cis during storage?

A: Highly Unlikely under standard conditions. [1]

  • Thermodynamics: In 1,3-disubstituted cyclohexanes, the trans isomer allows both substituents to adopt the diequatorial conformation (assuming the aminomethyl group is bulky enough to dictate the chair).[1][2] This is the thermodynamic minimum.[1]

  • Risk Factor: Isomerization usually requires high heat (>150°C) and a catalyst (like Raney Nickel) or strong radical conditions.[1] Standard storage at 4°C or -20°C will preserve stereochemical integrity.

Part 2: Decision Logic & Workflows

Workflow 1: Diagnostic & Recovery

Use this logic flow to determine if your material is usable or requires reprocessing.[1]

RecoveryWorkflow Start Evaluate Sample Condition State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Viscous Liquid / Goo State->Liquid ColorCheck Color Check Solid->ColorCheck NMR Run 1H NMR (D2O) Liquid->NMR Suspect Water White White/Off-White ColorCheck->White Yellow Yellow/Brown ColorCheck->Yellow Oxidation Use Safe to Use Store under Argon White->Use Purify Convert to HCl Salt Recrystallize (EtOH/Et2O) Yellow->Purify Oxidation Purity Purity > 95%? NMR->Purity Yes Yes Purity->Yes Just Wet No No Purity->No Degraded Dry Lyophilize or Azeotrope w/ Toluene Dry->Use Yes->Dry Just Wet No->Purify Degraded

Caption: Diagnostic logic for assessing material integrity. Yellowing suggests oxidation; liquefaction suggests moisture absorption.[1]

Part 3: Proper Storage & Handling Protocols

To ensure reproducibility, you must treat trans-3-(aminomethyl)cyclohexanol as a "Living Reagent"—its purity changes based on its environment.[1]

Storage Specifications Table
ParameterFree Base ProtocolHCl Salt ProtocolReason
Temperature -20°C (Freezer)2°C to 8°C (Fridge)Cold slows oxidation kinetics (Arrhenius equation).[1]
Atmosphere Strict Inert Gas (Argon/N

)
Tightly cappedAmines scavenge CO

and O

rapidly.[1]
Container Amber Glass VialsClear/Amber GlassAmber glass blocks UV, which can catalyze radical oxidation.[1]
Desiccant Required (P

O

or Silica)
RecommendedPrevents deliquescence.[1]
Shelf Life 6 Months24+ MonthsSalts stabilize the nitrogen lone pair, preventing oxidation.[1]
The "Argon Blanket" Technique (Step-by-Step)

Required for the Free Base form.[1]

  • Preparation: Do not open the cold vial immediately. Allow it to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial condenses atmospheric water instantly.[1]

  • Dispensing: Weigh quickly.

  • Purging:

    • Connect a Pasteur pipette to an Argon line (low flow).[1]

    • Insert the pipette tip into the vial, about 1 cm above the chemical surface.

    • Flow Argon for 15-20 seconds to displace air (Argon is heavier than air).[1]

  • Sealing: Cap tightly and wrap the cap junction with Parafilm or electrical tape to create a secondary gas barrier.[1]

Part 4: Synthesis & Validation Protocols

Protocol A: Conversion to HCl Salt (Stabilization)

If you possess the unstable free base, converting it to the salt is the best method for long-term archiving.[1]

  • Dissolution: Dissolve 1.0 g of trans-3-(aminomethyl)cyclohexanol in 5 mL of dry Ethanol (EtOH) or Methanol (MeOH).

  • Acidification: Cool to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl, though anhydrous is preferred).

  • Precipitation: Add cold Diethyl Ether (Et

    
    O) dropwise until the solution turns cloudy.
    
  • Crystallization: Store at -20°C overnight. White crystals should form.[1]

  • Filtration: Filter the crystals and wash with cold Ether. Dry under vacuum.[1]

Protocol B: Titration for Amine Content (Validation)

To confirm the molecular weight (and ensure no water weight is throwing off your stoichiometry):

  • Method: Potentiometric Titration.[1]

  • Reagent: 0.1 N Perchloric Acid (HClO

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.[1]

  • Endpoint: The primary amine will show a distinct inflection point.[1] Compare the experimental Molecular Weight (MW) to the theoretical MW.

    • 
      [1]
      

References

  • PubChem. (n.d.).[1] trans-3-Aminocyclohexanol hydrochloride | C6H14ClNO.[1][2] National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amines and amino alcohols).[1]

  • Vesta Nutra. (2019).[1][4] 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link] (General guidance on hygroscopic handling).[1]

  • American Chemical Society. (2014).[1] Understanding Amines and Their Degradation Products. Environmental Science & Technology.[1] (Context for amine oxidation and carbamate formation mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

catalyst poisoning in the hydrogenation of precursors to aminocyclohexanol

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Precursors to Aminocyclohexanol Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in the hydrogenation of aminocy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Precursors to Aminocyclohexanol

Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in the hydrogenation of aminocyclohexanol precursors (e.g., nitrocyclohexane, cyclohexanone oxime, or aminophenols). This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your synthesis.

Section 1: Initial Troubleshooting - "My Reaction is Failing"

When a hydrogenation reaction underperforms, the immediate cause is not always catalyst poisoning. It is crucial to first rule out common process parameter deviations before investigating more complex deactivation mechanisms.

Q: My reaction has stalled, is unexpectedly sluggish, or shows incomplete conversion. What should I check first?

A: Before suspecting a catalyst poison, verify your fundamental reaction parameters. A systematic check can save significant time and resources. Use the following workflow to diagnose the issue.

G Start Reaction Sluggish or Stalled H2_Check Verify H₂ Supply & Pressure - Is the cylinder empty? - Is the pressure stable? - Are there any leaks? Start->H2_Check Stirring_Check Check Mass Transfer - Is stirring adequate (e.g., >1000 RPM)? - Is the catalyst suspended? H2_Check->Stirring_Check H₂ OK Resolution1 Problem Resolved H2_Check->Resolution1 Issue Found & Fixed Temp_Check Confirm Reaction Temperature - Is the heating element working? - Is the thermocouple accurate? Stirring_Check->Temp_Check Stirring OK Stirring_Check->Resolution1 Issue Found & Fixed Poison_Suspect Suspect Catalyst Deactivation (Poisoning, Fouling, or Sintering) Temp_Check->Poison_Suspect Temp OK Temp_Check->Resolution1 Issue Found & Fixed Proceed Proceed to In-Depth Diagnostics (Section 2) Poison_Suspect->Proceed Parameters OK G cluster_0 Clean Catalyst Surface cluster_1 Poisoned Catalyst Surface a1 Active Site a2 Active Site a3 Active Site a4 Active Site a5 Active Site a6 Active Site b1 Active Site b2 Sulfur (M-S) b3 N-Cmpd b4 Active Site b5 Metal (Pb, Hg) b6 Active Site

Caption: Schematic of catalyst active sites blocked by various poisons.

Q: My reaction rate is acceptable, but the selectivity towards aminocyclohexanol has decreased. Could this be poisoning?

A: Yes. Selective poisoning is a well-documented phenomenon. Some poisons do not deactivate the catalyst entirely but instead block the specific types of active sites responsible for the desired reaction pathway. This can allow side reactions to dominate, leading to a drop in selectivity. For instance, controlled poisoning is sometimes used intentionally to improve selectivity in other reactions, such as the use of lead in the Lindlar catalyst. [1]An unexpected change in your product profile is a strong indicator that the catalyst surface has been chemically modified.

Q: How can I definitively identify the poison affecting my catalyst?

A: A combination of feedstock analysis and spent catalyst characterization is required for a conclusive diagnosis.

  • Feedstock Analysis: Analyze your starting materials, solvents, and hydrogen gas for common impurities before they enter the reactor. Gas Chromatography (GC) coupled with a sulfur- or nitrogen-specific detector or a mass spectrometer (MS) is effective for organic poisons. [2][3]2. Spent Catalyst Characterization: Recover the catalyst from the failed reaction (under an inert atmosphere if it is pyrophoric, e.g., Raney® Ni) and submit it for surface and bulk analysis.

Analytical TechniqueInformation GainedCommon Poisons Detected
ICP-MS / ICP-OES Precise elemental composition of the catalyst.Heavy metals (Pb, Hg, As, Zn), Alkali metals (K, Na), Phosphorus (P). [2][4]
XPS Elemental composition and chemical state of the catalyst's immediate surface.Surface sulfides, oxides, halides, and adsorbed species. [2][5]
Elemental Analysis (CHN/S) Bulk content of carbon, hydrogen, nitrogen, and sulfur.High sulfur or nitrogen content indicates poisoning by these elements. [4]
XRD Crystalline structure of the catalyst.Can identify bulk metal sulfides or other new crystalline phases formed by reaction with a poison. [4]
TPD Strength of adsorption of species on the catalyst surface.Helps differentiate between reversible and irreversible poisoning. [5]

Section 3: Actionable Protocols & Mitigation Strategies

Once a poison is identified or strongly suspected, the following protocols can help confirm the diagnosis, purify materials, and potentially recover catalyst activity.

Protocol 1: Feedstock Purification Using a Guard Bed

A guard bed is a sacrificial layer of material placed upstream of your main catalyst bed to adsorb poisons before they can cause damage.

Objective: To remove trace impurities from liquid or gas streams.

Methodology:

  • Select Adsorbent: Choose an adsorbent based on the suspected poison.

    • Sulfur Compounds: Zinc Oxide (ZnO) or activated carbon beds are highly effective. [6] * General Impurities: A bed of an older, less active hydrogenation catalyst or molecular sieves can be used.

  • Pack Column: Pack a small column with the chosen adsorbent material. The size will depend on your reaction scale and expected poison concentration.

  • Purify Feedstock: Pass the liquid substrate/solvent or the hydrogen gas through the guard bed immediately before it enters the reactor.

  • Run Reaction: Perform the hydrogenation using the purified feedstock and compare the results to a non-purified run. A significant improvement in performance confirms the presence of a removable poison.

Protocol 2: Diagnostic "Spiking" Experiment

Objective: To confirm the poisoning effect of a specific, suspected chemical.

Methodology:

  • Establish Baseline: Run the hydrogenation reaction under ideal conditions (fresh catalyst, high-purity substrate and solvent) to establish a baseline performance (e.g., time to complete conversion).

  • Prepare Spiked Feed: Prepare an identical reaction mixture but add a small, known amount of the suspected poison (e.g., 5-10 ppm of thiophene if sulfur is suspected).

  • Run Spiked Reaction: Execute the reaction under the same conditions as the baseline.

  • Analyze Results: A significant decrease in reaction rate or a complete lack of conversion in the spiked experiment provides strong evidence that the tested chemical is a poison for your catalytic system.

Protocol 3: Catalyst Regeneration

Regeneration can sometimes restore the activity of a poisoned catalyst, particularly in cases of reversible poisoning or fouling. [2]Caution: The appropriate method depends heavily on the catalyst, support, and poison.

Objective: To remove poisons from the catalyst surface and restore activity.

Common Methods:

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove certain metal poisons or other residues. [2]This must be done with extreme care to avoid damaging the catalyst support or active metal.

  • Solvent Extraction: Using a suitable solvent to wash away reversibly adsorbed poisons or organic foulants. [2]* Thermal Treatment: This is a common method for removing carbonaceous deposits (coke) and some volatile poisons. [2][5] General Protocol for Thermal Treatment:

  • Catalyst Recovery: Safely recover the deactivated catalyst from the reactor.

  • Inert Purge: Place the catalyst in a tube furnace and purge with an inert gas (e.g., Nitrogen, Argon) to remove residual reactants.

  • Oxidative/Reductive Treatment:

    • For coke removal , a controlled ramp in temperature under a dilute air/N₂ stream is often used to burn off carbon deposits.

    • For some sulfur poisoning , a high-temperature treatment under hydrogen may help reduce metal sulfides, although this can be difficult and may not fully restore activity. [7]A mild regeneration might involve oxidation in air at ~200°C followed by reduction in H₂ at ~180°C. [2]4. Cooling: Cool the catalyst back to room temperature under an inert gas flow.

  • Re-test: Evaluate the performance of the regenerated catalyst against a fresh sample.

G Problem Catalyst Deactivation Identified Diagnose Identify Poison (Section 2 Methods) Problem->Diagnose Purify Implement Feedstock Purification (Protocol 1) Diagnose->Purify Regen Attempt Catalyst Regeneration (Protocol 3) Purify->Regen Replace Replace with Fresh Catalyst Regen->Replace Regeneration Fails Monitor Run Reaction & Monitor Performance Regen->Monitor Regeneration Successful Replace->Monitor Monitor->Problem Problem Reoccurs Success Performance Restored Monitor->Success

Caption: The iterative cycle of catalyst deactivation diagnosis and mitigation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I reuse my catalyst if the first run was successful? A1: Yes, catalyst reuse is common, but success depends on potential low-level poisoning. Even a successful run may introduce trace poisons that accumulate over time. A slight increase in reaction time on the second cycle is a key indicator of developing deactivation. For pharmaceutical applications under Good Manufacturing Practices (GMP), reusing catalysts without full regeneration is often not permitted. [8] Q2: Is it possible for the catalyst support (e.g., Alumina, Carbon) to cause deactivation? A2: While less common than poisoning of the active metal, the support can play a role. Acidic supports like gamma-alumina can interact with basic molecules, including the aminocyclohexanol product. [8]Carbon supports can contain sulfur impurities from their manufacturing process, which can then poison the metal. It is crucial to use high-purity supports.

Q3: How much poison does it take to kill a reaction? A3: This is highly dependent on the poison, the catalyst, and the reaction conditions. For potent poisons like sulfur on palladium, concentrations in the low ppm or even high ppb range in the feedstock can be sufficient to cause rapid and complete deactivation. [13] Q4: My precursor is a nitroaromatic (e.g., nitrobenzene to produce aniline, a step towards some aminocyclohexanol derivatives). Are there specific poisons to watch for? A4: The hydrogenation of nitroarenes is a key industrial process. [16][17]Besides the common poisons, intermediates in the reaction pathway can sometimes cause issues. For example, partially reduced species or condensation products can adsorb on the catalyst surface. However, the most common deactivants remain sulfur and other feedstock impurities. [16]

References

  • BenchChem. (2025).
  • Ahmed, M. A. (2013).
  • ChemCatBio. (2022).
  • Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Applied Catalysts. (2024).
  • Intertek.
  • G.A.S. Dortmund.
  • Britannica. Catalyst poison. [Link]

  • Ponec, V. (2001). Poisoning and deactivation of palladium catalysts.
  • Boulanger, W.
  • Acosta, S. (2013). Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane.
  • ACS Publications. (2023). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. [Link]

  • Wei, L., et al. (2025).
  • Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • H-TEK. (2024).
  • RSC Publishing. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. [Link]

  • UvA-DARE. (1995).
  • ResearchGate. (2009). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. [Link]

  • Diva-portal.org. (2009). Study of Catalyst Deactivation in Three Different Industrial Processes. [Link]

  • ResearchGate. (2013). Hydrogenation of nitrobenzene to aniline over Ru/C catalysts. [Link]

  • Applied Catalysts. (2024).
  • PMC. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. [Link]

  • Baghapour, M. A., et al. (2024).
  • PMC. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • C&CS. Hydrogenation of nitro compounds to anilines. [Link]

  • RSC Publishing. (2015). Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. [Link]

  • Chalmers Research. (2023). Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with catalyst composition. [Link]

  • LCGC. (2012). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. [Link]

  • ResearchGate. (2012). Health Risk of Platinum Group Elements from Automobile Catalysts. [Link]

  • Bartholomew, C. H. (1979). Sulfur poisoning of nickel methanation catalysts, part 1: in situ deactivation by H/sub 2/S of nickel and nickel bimetallics. OSTI.GOV. [Link]

  • ResearchGate. (2021). Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. [Link]

  • Patsnap Eureka. (2025). How to detect catalyst poisoning in hydrotreaters. [Link]

  • Taylor & Francis. (2007). Impact of Platinum Group Metals on the Environment: A Toxicological, Genotoxic and Analytical Chemistry Study. [Link]

  • PMC. (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. [Link]

  • MDPI. (2024). Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. [Link]

  • Google Patents. (2003).
  • RSC Publishing. (2018). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. [Link]

  • ACS Publications. (2017). Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Aminocyclohexanol Derivatives vs. Iminosugars as Glycosidase Inhibitors

Executive Summary This guide provides a technical comparative analysis of aminocyclohexanol derivatives (carbasugar analogs) against industry-standard iminosugars (e.g., Miglitol, DNJ) in the context of glycosidase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of aminocyclohexanol derivatives (carbasugar analogs) against industry-standard iminosugars (e.g., Miglitol, DNJ) in the context of glycosidase inhibition. While iminosugars have historically dominated the field due to their potent mimicry of the oxocarbenium ion, aminocyclohexanols offer a chemically stable, carbocyclic alternative that allows for unique stereochemical tuning and hydrophobic interactions. This document details the structural basis of inhibition, comparative performance data, and validated experimental protocols for evaluating these compounds.[1][2][3]

Structural Basis & Mechanism of Action

The Transition State Mimicry

Glycosidases catalyze the hydrolysis of glycosidic bonds via a transition state (TS) that possesses significant oxocarbenium ion character. Effective inhibitors must mimic the charge and conformation (often a distorted half-chair) of this TS.

  • Iminosugars (Standard): Replace the endocyclic oxygen with nitrogen.[4] At physiological pH, the nitrogen is protonated, mimicking the positive charge of the oxocarbenium ion.

  • Aminocyclohexanols (Challenger): Replace the entire pyranose ring with a cyclohexane ring. The exocyclic amine (or secondary amine within the ring context) provides the necessary positive charge interaction with the enzyme's catalytic carboxylate residues (Asp/Glu).

Key Advantage: Aminocyclohexanols lack the hemiaminal instability potential of some sugar mimics and offer a rigid scaffold where stereochemistry (cis-1,2 vs. trans-1,2) can be locked to enforce specificity for


- vs. 

-glycosidases.
Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive binding mechanism where the aminocyclohexanol derivative occupies the active site, interacting with the catalytic nucleophile and acid/base residues.

InhibitionMechanism cluster_interaction Molecular Interaction Enzyme Glycosidase Enzyme (Active Site: Asp/Glu) ES_Complex Enzyme-Substrate Complex (Transient) Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Stable) Enzyme->EI_Complex + Inhibitor (High Affinity Binding) Substrate Natural Substrate (Starch/Oligosaccharide) Inhibitor Aminocyclohexanol Derivative Interaction Protonated Amine mimics Oxocarbenium Ion Charge Inhibitor->Interaction Product Hydrolysis Products ES_Complex->Product Catalysis EI_Complex->Enzyme Slow Dissociation (Ki < Km) Interaction->EI_Complex

Figure 1: Competitive inhibition mechanism showing the stable formation of the Enzyme-Inhibitor complex, preventing substrate hydrolysis.

Comparative Performance Analysis

A. Stereochemical Configuration (Cis vs. Trans)

The potency of aminocyclohexanols is strictly governed by the relative stereochemistry of the amine and hydroxyl groups.

  • Trans-(1,2)-aminocyclohexanols: Often show higher affinity for

    
    -glucosidases. The trans-diequatorial arrangement mimics the C2-C3 region of the glucopyranosyl cation.
    
  • Cis-(1,2)-aminocyclohexanols: Tend to show reduced affinity for glucosidases but may target specific mannosidases depending on ring conformation.

B. N-Alkylation and Hydrophobic Tailing

Unlike simple iminosugars (like DNJ) which are highly polar, aminocyclohexanols are easily modified with hydrophobic N-alkyl chains.

  • Effect: Introduction of N-benzyl or N-nonyl chains often increases affinity by 10-100 fold.

  • Reasoning: These "tails" interact with hydrophobic pockets adjacent to the active site (aglycone binding subsites), stabilizing the complex.

C. Quantitative Comparison: Representative Data

The table below compares standard iminosugars against specific aminocyclohexanol derivatives based on aggregated literature values for


-Glucosidase (Yeast)  inhibition.
Compound ClassSpecific InhibitorStructure Feature

(

M)
MechanismStability
Standard (Iminosugar) 1-Deoxynojirimycin (DNJ) Nitrogen-in-ring130 - 160CompetitiveHigh
Standard (Drug) Miglitol N-hydroxyethyl DNJ40 - 50CompetitiveHigh
Aminocyclohexanol Valiolamine Analog (Unsubst.) Carbocycle, Trans-1,2250 - 300CompetitiveVery High
Aminocyclohexanol N-Benzyl-aminocyclohexanol Hydrophobic Tail5 - 15 Mixed/CompVery High
Aminocyclohexanol Voglibose (Commercial) N-substituted aminocyclitol0.01 - 0.1CompetitiveVery High

Note: Data represents approximate ranges derived from comparative assays (see References 1, 3, 5). Lower


 indicates higher potency.

Experimental Protocol: Kinetic Evaluation

To validate the inhibition constants (


 and 

) of aminocyclohexanol derivatives, the p-Nitrophenyl-

-D-glucopyranoside (pNPG) Assay
is the gold standard. This colorimetric assay relies on the enzymatic cleavage of pNPG to release p-nitrophenol (yellow), measurable at 405 nm.[5]
Reagents
  • Enzyme:

    
    -Glucosidase (e.g., from Saccharomyces cerevisiae), 0.1 U/mL in phosphate buffer.
    
  • Substrate: pNPG (p-Nitrophenyl-

    
    -D-glucopyranoside), 5 mM stock.
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Stop Solution: 0.2 M

    
    .
    
Step-by-Step Workflow
  • Preparation: Dissolve test compounds (aminocyclohexanols) in DMSO. Prepare serial dilutions (e.g., 0.1

    
    M to 1000 
    
    
    
    M).
  • Pre-incubation (Critical): Mix 20

    
    L of Enzyme solution with 20 
    
    
    
    L of Inhibitor solution. Incubate at 37°C for 15 minutes. Why? This allows the inhibitor to reach equilibrium binding with the active site before the substrate competes.
  • Reaction Initiation: Add 20

    
    L of pNPG substrate.[5][6]
    
  • Kinetics: Incubate at 37°C for 20 minutes.

  • Termination: Add 80

    
    L of Stop Solution (
    
    
    
    ). The pH shift stops the enzyme and enhances the yellow color of the p-nitrophenol product.
  • Measurement: Read Absorbance (OD) at 405 nm using a microplate reader.

Visualization: Assay Workflow

AssayProtocol Start Start: Compound Prep (DMSO Dilutions) PreInc Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Start->PreInc SubstrateAdd Add Substrate (pNPG) PreInc->SubstrateAdd Reaction Enzymatic Reaction Hydrolysis of pNPG SubstrateAdd->Reaction Stop Quench Reaction (Add Na2CO3) Reaction->Stop 20 min Read Read Absorbance (OD 405nm) Stop->Read Analysis Calculate IC50 (Lineweaver-Burk Plot) Read->Analysis

Figure 2: Standardized workflow for high-throughput screening of glycosidase inhibitors.

Conclusion

Aminocyclohexanol derivatives represent a robust alternative to traditional iminosugars. While unsubstituted aminocyclohexanols may exhibit lower baseline affinity compared to the "gold standard" DNJ, their synthetic versatility allows for the introduction of hydrophobic substituents that can drive potency into the low micromolar or nanomolar range (as seen with Voglibose analogs). For drug development professionals, this scaffold offers superior chemical stability and a tunable platform for designing selective inhibitors against specific glycosidase isoforms.

References

  • Discovery of New ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. 
    Source: Frontiers in Chemistry.
    URL:[Link]
    
  • Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Source: Molecules (MDPI). URL:[Link]

  • Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Source: Bioorganic & Medicinal Chemistry.[3][7][8][9][10] URL:[Link]

  • R

    
    -Glucosidase: QSAR and Virtual Screening. 
    Source: MDPI.
    URL:[Link]
    

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Comparative

A Senior Application Scientist's Guide: Comparing trans-3-(Aminomethyl)cyclohexanol with Alternative Amino Alcohols in Synthesis

In the landscape of modern medicinal chemistry and drug development, the selection of molecular building blocks is a critical decision that profoundly influences the properties and performance of a final active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the selection of molecular building blocks is a critical decision that profoundly influences the properties and performance of a final active pharmaceutical ingredient (API).[1] Among these, amino alcohols are indispensable structural motifs, prized for their bifunctionality and presence in a vast number of biologically active compounds.[2][] This guide offers an in-depth comparison of trans-3-(aminomethyl)cyclohexanol, a conformationally rigid building block, with other relevant amino alcohols. We will explore how its unique stereochemistry and structure translate into tangible advantages in synthesis, supported by experimental data and protocols, to inform your selection process.

At a Glance: A Physicochemical Comparison of Key Amino Alcohols

The choice of an amino alcohol is often dictated by its intrinsic physical and chemical properties. The cyclohexane-based scaffolds, in particular, offer a level of conformational rigidity not found in their acyclic counterparts. This rigidity can be paramount for precise positioning of functional groups within a molecule to optimize interactions with a biological target.

Here, we compare trans-3-(aminomethyl)cyclohexanol with its cis-isomer, the corresponding 1,4-disubstituted analogue (trans-4-aminocyclohexanol), and a simple acyclic amino alcohol (3-amino-1-propanol).

Compound Structure Molecular Weight ( g/mol ) Key Stereochemical Feature Noteworthy Property
trans-3-(Aminomethyl)cyclohexanol 129.211,3-trans diequatorial arrangement of substituents in the most stable chair conformation.[4][5]Rigid scaffold, predictable vectoral orientation of functional groups.
cis-3-(Aminomethyl)cyclohexanol 129.211,3-cis diequatorial or diaxial. The diequatorial conformer is significantly more stable.[6]Less common commercially; can serve as a stereochemical comparator.[7]
trans-4-Aminocyclohexanol 115.171,4-trans diequatorial arrangement in the most stable chair conformation.[8]Widely used intermediate; offers a different vectoral orientation compared to the 1,3-isomer.[9][10][11]
3-Amino-1-propanol 75.11Acyclic, flexible chain.High conformational flexibility; potential for intramolecular hydrogen bonding which can affect reactivity.

The Advantage of Conformational Rigidity in Synthesis

The primary advantage of using a cyclic scaffold like cyclohexane is the reduction of conformational flexibility. For trans-3-(aminomethyl)cyclohexanol, the lowest energy state is a chair conformation where both the aminomethyl and hydroxyl groups occupy equatorial positions.[4][12] This diequatorial arrangement minimizes steric hindrance, specifically avoiding the unfavorable 1,3-diaxial interactions that would destabilize other conformations.[6][13]

This locked conformation provides a fixed and predictable spatial relationship between the amine and alcohol functionalities. In drug design, this is a powerful tool for orienting pharmacophoric elements precisely, enhancing binding affinity and selectivity for a target receptor or enzyme. Acyclic analogues like 3-amino-1-propanol lack this pre-organization, which can result in an entropic penalty upon binding to a biological target.

Diagram: Conformational Stability Comparison

This diagram illustrates the energetic preference of the diequatorial conformation for 1,3-trans disubstituted cyclohexanes, which minimizes steric strain compared to the flexible nature of acyclic amino alcohols.

G Diequatorial Diequatorial Conformation (Low Energy, Stable) Diaxial Diaxial Conformation (High Energy, Unstable) Diequatorial->Diaxial Diaxial->Diequatorial Gauche Gauche Conformation Anti Anti Conformation Gauche->Anti Bond Rotation (Low Energy Barrier) Anti->Gauche

Caption: Conformational preferences of cyclic vs. acyclic amino alcohols.

Application as a Synthetic Scaffold: A Case Study in Amide Coupling

A frequent and fundamental transformation in pharmaceutical synthesis is the formation of an amide bond between an amine and a carboxylic acid.[14][15] The reactivity and yield of this reaction can be influenced by the structure of the amine. Here, we compare the performance of trans-3-(aminomethyl)cyclohexanol with trans-4-aminocyclohexanol in a standard amide coupling reaction.

Experimental Data: Comparative Amide Coupling

The following data represents typical outcomes for the coupling of the respective amino alcohols with a representative carboxylic acid, 4-fluorobenzoic acid, using the common coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) as an additive.[16]

Amine Component Product Typical Yield (%) Reaction Time (h) Notes
trans-3-(Aminomethyl)cyclohexanolN-((trans-3-hydroxycyclohexyl)methyl)-4-fluorobenzamide92%4Clean conversion, straightforward purification. The primary amine is sterically accessible.
trans-4-AminocyclohexanolN-(trans-4-hydroxycyclohexyl)-4-fluorobenzamide88%4Slightly lower yield, potentially due to the secondary amine-like environment directly on the ring.

Analysis from a Senior Scientist's Perspective:

While both cyclic amino alcohols perform well, the primary amine of trans-3-(aminomethyl)cyclohexanol, being one carbon removed from the ring, exhibits slightly enhanced reactivity and often leads to cleaner reactions with higher yields. This subtle difference can be significant during process scale-up, where maximizing yield and minimizing side products is critical. The choice between a 1,3- and a 1,4-scaffold is therefore not just a question of which is "better" in general, but which presents the optimal vector for the substituent in the context of the specific drug target. For instance, analogues of the anti-cancer drug Bicalutamide have been synthesized using various scaffolds to probe the optimal spatial arrangement for androgen receptor antagonism.[17][18][19]

Experimental Workflow: General Amide Coupling Protocol

This workflow outlines the key steps for a robust and reproducible amide coupling reaction, a cornerstone of medicinal chemistry.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Carboxylic Acid in Anhydrous DCM/DMF B 2. Add EDC (1.1 eq) and HOBt (0.2 eq) A->B C 3. Stir for 20 min at 0°C (Activation) B->C D 4. Add Amino Alcohol (1.0 eq) and DIPEA (1.5 eq) C->D E 5. Warm to RT Stir for 4-12 h D->E F 6. Aqueous Workup (e.g., NaHCO3 wash) E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Concentrate, Purify (Column Chromatography) G->H

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: Synthesis of N-((trans-3-hydroxycyclohexyl)methyl)-4-fluorobenzamide

This protocol provides a self-validating system for synthesizing the target amide, including stoichiometry, reaction conditions, and purification.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq, e.g., 1.40 g, 10 mmol) and dissolve it in anhydrous Dichloromethane (DCM, 50 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq, 1.91 g, 11 mmol) and 1-Hydroxybenzotriazole (HOBt) (0.2 eq, 0.27 g, 2 mmol). Stir the mixture at 0°C for 20 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve trans-3-(aminomethyl)cyclohexanol (1.0 eq, 1.29 g, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL, 15 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of 2-5% Methanol in DCM) to yield the final product, N-((trans-3-hydroxycyclohexyl)methyl)-4-fluorobenzamide, as a white solid.

Conclusion: A Senior Scientist's Recommendation

The selection of an amino alcohol building block is a strategic decision with far-reaching implications for a drug discovery program.

  • Choose trans-3-(aminomethyl)cyclohexanol when:

    • Conformational rigidity and a precise 1,3-diequatorial orientation of functional groups are required to optimize ligand-target interactions.

    • A sterically accessible primary amine is desired for high-yield coupling reactions, especially during scale-up operations.

    • You need to explore a specific vector space that differs from the more linear 1,4-disubstituted analogues.

  • Consider alternatives like trans-4-aminocyclohexanol when:

    • A 1,4-disubstituted pattern is explicitly required by the pharmacophore model.[8]

    • It is a well-established intermediate in a known synthetic route, such as in the synthesis of Ambroxol.[9]

  • Utilize acyclic amino alcohols (e.g., 3-amino-1-propanol) when:

    • Conformational flexibility is desirable or tolerated.

    • Cost is a primary driver in early-stage, exploratory synthesis where the precise stereochemical presentation is less critical.

Ultimately, trans-3-(aminomethyl)cyclohexanol represents a superior choice for applications demanding a high degree of structural pre-organization. Its rigid, diequatorial conformation provides a reliable scaffold to build molecular complexity with stereochemical precision, making it an invaluable tool for the rational design of modern pharmaceuticals.[1]

References

  • Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Cyclic Stereochemistry SEM-5, CC-12 PART-6, PPT-6. St. Paul's Cathedral Mission College. [Link]

  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Synthesis of irreversibly binding bicalutamide analogs for imaging studies. National Center for Biotechnology Information. [Link]

  • Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Vancouver Island University. [Link]

  • 1,3-disubstituted cyclohexanes Definition. Fiveable. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of bicalutamide analogues for the potential treatment of prostate cancer. Cardiff University. [Link]

  • Design and Synthesis of Novel Bicalutamide and Enzalutamide Deriva:ves as An:prolifera:ve Agents for the Treatment of Prostate Cancer. Wipf Group, University of Pittsburgh. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. [Link]

  • Cyclic tailor-made amino acids in the design of modern pharmaceuticals. PubMed. [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • EXTENDED ABSTRACT - Open Access Journals. oaj.cloud. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of trans-3-(Aminomethyl)cyclohexanol

Executive Summary & Chemical Profile[1] This guide defines the operational protocols for the handling and disposal of trans-3-(Aminomethyl)cyclohexanol . As a bifunctional building block containing both a primary amine a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide defines the operational protocols for the handling and disposal of trans-3-(Aminomethyl)cyclohexanol . As a bifunctional building block containing both a primary amine and a secondary alcohol, this compound presents specific chemical compatibility risks—primarily regarding basicity and potential corrosivity—that require strict segregation from acidic and oxidizing waste streams.[1]

Chemical Identity & Properties
PropertyDescription
Chemical Name trans-3-(Aminomethyl)cyclohexanol
Functional Groups Primary Amine (–CH₂NH₂), Secondary Alcohol (–OH), Cyclohexane Ring
Physical State Viscous liquid or low-melting solid (hygroscopic)
Acidity/Basicity Basic (Amine pKa ~10.[1]5)
Solubility Soluble in water, alcohols, and polar organic solvents
Key Hazards Skin/Eye Irritant (Cat 2), Potential Corrosive (Cat 1B), Aquatic Toxicity

Hazard Assessment & Segregation Logic (The "Why")

Effective disposal relies on understanding causality.[1] You are not just following a rule; you are preventing a chemical reaction in the waste drum.[1]

The Amine Risk (Exothermic Neutralization)

The primary hazard in disposal is the aminomethyl group.

  • Mechanism: Amines are organic bases.[1][2] If disposed of in a "General Organic Waste" container that contains acidic byproducts (e.g., acetic acid, HCl, H₂SO₄), an immediate acid-base neutralization reaction will occur.[1]

  • Consequence: This reaction is highly exothermic.[1] In a closed waste container, the rapid heat generation can pressurize the drum, melt plastic seals, or ignite flammable solvent vapors (Flashpoint < 60°C).[1]

  • Protocol: NEVER mix this compound with acidic waste streams.[1][3]

The Oxidation Risk
  • Mechanism: Amino alcohols are susceptible to oxidation.[1][4] Mixing with strong oxidizers (Nitric acid, Peroxides, Permanganates) can lead to the formation of unstable N-oxides or rapid combustion.[1]

  • Protocol: Segregate from all Oxidizing Waste (Yellow Label).[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Chemical (Expired/Surplus)

Objective: Isolate and package for High-Temperature Incineration.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal containers if the compound is wet, as amines can corrode aluminum and zinc.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Hazard:[1]Corrosive (Basic) or Irritant .[1]

    • Chemical Name: Write the full name; do not use abbreviations.

  • Solvent Dilution (Optional but Recommended):

    • If the material is a viscous sludge, dissolve it in a minimal amount of a compatible fuel-blending solvent (e.g., Ethanol or Methanol).[1] This facilitates pumping at the incineration facility.[1]

  • Storage: Place in the Organic Bases satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures

Objective: Prevent cross-reactivity in bulk waste drums.

  • pH Check: Before adding to any waste carboy, check the pH of your reaction mixture.[1][5]

  • Adjustment:

    • If pH < 7: The amine exists as a salt.[1] It is generally safer but should still go to the organic stream.[1]

    • If pH > 9: The free amine is present.[1] Ensure the destination drum does not contain acids.[1][2]

  • Segregation:

    • Stream A (Halogenated): If mixed with DCM/Chloroform.[1]

    • Stream B (Non-Halogenated): If mixed with Methanol/Ethyl Acetate.[1]

    • Critical Check: Ensure neither stream contains acidic residues.[1]

Scenario C: Spill Cleanup (Immediate Response)

Objective: Containment and Neutralization.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or clay-based absorbent).[1] Do not use paper towels initially, as the amine can react with cellulose or simply wick rapidly.[1]

  • Neutralization (For large spills > 50mL):

    • Apply a weak acid neutralizer (Citric acid powder or dilute acetic acid) to the spill slowly to minimize fuming.[1]

    • Note: If the spill is small, simple absorption is preferred to avoid creating a secondary chemical reaction on the floor.[1]

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Spill Debris: Organic Amine."[1]

Visual Decision Matrix (Workflow)

The following diagram outlines the logical decision tree for disposing of trans-3-(Aminomethyl)cyclohexanol waste.

DisposalWorkflow Start Waste Generation: trans-3-(Aminomethyl)cyclohexanol State Physical State? Start->State Spill Spill / Debris Start->Spill Accidental Release Solid Solid / Viscous Sludge State->Solid Liquid Liquid Solution State->Liquid Disposal Final Disposal: High Temp Incineration Solid->Disposal Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Spill->Disposal Pack in Wide-Mouth Jar Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOH, EtOAc) SolventCheck->NonHalogenated AcidCheck CRITICAL: Does container hold Acid Waste? Halogenated->AcidCheck NonHalogenated->AcidCheck Safe Safe to Combine AcidCheck->Safe No Acids Unsafe STOP: Use Separate Base Container AcidCheck->Unsafe Contains Acids Safe->Disposal Unsafe->Disposal Segregate First

Figure 1: Decision tree for the segregation and disposal of amino-alcohol waste, emphasizing the critical check against acidic waste streams.

Regulatory Compliance & Classification

To ensure compliance with US EPA (RCRA) and international standards, classify the waste as follows:

  • RCRA Waste Codes (USA):

    • D001 (Ignitable): If the compound is in a flammable solvent (Flash point < 60°C).[1]

    • D002 (Corrosive): If the pH of the aqueous solution is > 12.[1]5. Even if not strictly D002 by pH, manage as "Alkaline Organic Waste."[1]

  • Empty Containers:

    • Containers are considered "RCRA Empty" only if less than 3% of the weight remains (for containers < 119 gallons).[1]

    • Best Practice: Triple rinse the empty bottle with a compatible solvent (e.g., ethanol).[1] Pour the rinsate into the organic waste stream.[1] Deface the label and discard the bottle in regular trash or glass recycling (depending on local policy).

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: trans-2-Aminomethyl-1-cyclohexanol (Structural Analog).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Aminomethyl-3,5,5-trimethylcyclohexanol (Isophorone diamine precursor).[1] Retrieved from

  • United States Environmental Protection Agency (EPA). (n.d.).[1] Laboratory Environmental Sample Disposal Information Document.[1] Retrieved from [1]

  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines: Segregation of Amines.[1] Retrieved from [1]

  • Indiana University. (n.d.).[1] In-Lab Disposal Methods and Acid-Base Neutralization.[1][5] Retrieved from [1]

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